Peganumine A
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H30N4O3 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(1S,15S)-6,20-dimethoxy-29,29-dimethyl-3,13,17,27-tetrazaoctacyclo[13.12.2.01,13.02,10.04,9.015,27.016,24.018,23]nonacosa-2(10),4(9),5,7,16(24),18(23),19,21-octaen-14-one |
InChI |
InChI=1S/C29H30N4O3/c1-27(2)15-28-24-20(18-7-5-16(35-3)13-22(18)30-24)9-11-32(28)26(34)29(27)25-21(10-12-33(28)29)19-8-6-17(36-4)14-23(19)31-25/h5-8,13-14,30-31H,9-12,15H2,1-4H3/t28-,29+/m1/s1 |
InChI Key |
GOEMZMDFIRAABC-WDYNHAJCSA-N |
Isomeric SMILES |
CC1(C[C@@]23C4=C(CCN2C(=O)[C@]15N3CCC6=C5NC7=C6C=CC(=C7)OC)C8=C(N4)C=C(C=C8)OC)C |
Canonical SMILES |
CC1(CC23C4=C(CCN2C(=O)C15N3CCC6=C5NC7=C6C=CC(=C7)OC)C8=C(N4)C=C(C=C8)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic and Structural Elucidation of Peganumine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Peganumine A, a novel dimeric β-carboline alkaloid. Isolated from the seeds of Peganum harmala, this complex natural product exhibits a unique octacyclic scaffold and has demonstrated potential as an anticancer lead compound. This document details the experimental protocols for its isolation and presents a thorough analysis of the spectroscopic data that were pivotal in determining its intricate molecular architecture.
Spectroscopic Data of this compound
The structural determination of this compound was accomplished through a combination of advanced spectroscopic techniques. The data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the molecular formula of this compound.
| Parameter | Value |
| Ionization Mode | Positive |
| Measured m/z | 483.2390 [M+H]⁺ |
| Molecular Formula | C₂₉H₃₀N₄O₃ |
| Calculated m/z | 483.2391 |
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound was recorded in methanol and exhibited absorption maxima characteristic of a β-carboline chromophore.
| λmax (nm) | log ε |
| 229 | 4.24 |
| 270 | 0.89 |
| 297 | 1.01 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound were recorded in DMSO-d₆ at 600 MHz and 150 MHz, respectively. The detailed chemical shifts and key correlations from 2D NMR experiments (HSQC, HMBC, ¹H-¹H COSY, and NOESY) were instrumental in assembling the complex molecular structure.
Table 1: ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| No. | δH (mult, J, Hz) | δC | HMBC (¹H→¹³C) |
| 1 | 77.4 | ||
| 3α | 2.34 (1H, dd, 10.9, 4.9) | 40.0 | 1 |
| 3β | 2.45 (1H, dd, 10.9, 4.9) | 1, 5 | |
| 4α | 2.63 (1H, dd, 11.0, 4.9) | 21.0 | 5, 13 |
| 4β | 2.64 (1H, dd, 11.0, 4.9) | 5, 13 | |
| 5 | 109.5 | ||
| 6 | 120.5 | ||
| 7 | 7.24 (1H, d, 8.6) | 118.2 | 5, 9, 11 |
| 8 | 6.63 (1H, dd, 8.6, 1.6) | 108.3 | 6, 9, 10 |
| 9 | 155.4 | ||
| 10 | 6.93 (1H, d, 1.6) | 94.9 | 6, 8, 9, 11 |
| 11 | 137.6 | ||
| 13 | 127.3 | ||
| 14 | 171.4 | ||
| 15α | 1.88 (1H, d, 10.9) | 50.4 | 1′, 16, 17 |
| 15β | 2.30 (1H, d, 10.9) | 1′, 16, 18 | |
| 16 | 40.0 | ||
| 17 | 1.15 (3H, s) | 26.8 | 1, 15, 16, 18 |
| 18 | 1.38 (3H, s) | 26.0 | 1, 15, 16, 17 |
| 1′ | 78.8 | ||
| 3′α | 4.00 (1H, dd, 12.6, 5.7) | 35.6 | 1′, 5′ |
| 3′β | 3.09 (1H, td, 12.6, 4.4) | ||
| 4′α | 2.70 (1H, ddd, 15.1, 12.6, 5.7) | 20.9 | 3′, 5′ |
| 4′β | 2.90 (1H, dd, 15.1, 4.4) | 5′, 13′ | |
| 5′ | 111.3 | ||
| 6′ | 120.4 | ||
| 7′ | 7.38 (1H, d, 8.6) | 119.0 | 5′, 9′, 11′ |
| 8′ | 6.70 (1H, dd, 8.6, 1.8) | 109.1 | |
| 9′ | 156.1 | ||
| 10′ | 6.87 (1H, d, 1.8) | 94.7 | 6′, 8′, 9′, 11′ |
| 11′ | 137.5 | ||
| 13′ | 125.7 | ||
| 12-NH | 11.25 (1H, br.s) | 5, 6, 11, 13 | |
| 12′-NH | 10.77 (1H, br.s) | 5′, 6′, 11′, 13′ | |
| 9-OCH₃ | 3.78 (3H, s) | 55.2 | 9 |
| 9′-OCH₃ | 3.77 (3H, s) | 55.2 | 9′ |
Experimental Protocols
Isolation of this compound
This compound was isolated from the seeds of Peganum harmala. The following protocol outlines the extraction and purification process:
-
Extraction: The air-dried and powdered seeds of Peganum harmala were extracted with 95% ethanol. The resulting extract was then suspended in a 2% HCl aqueous solution and partitioned with ethyl acetate to remove non-alkaloidal constituents.
-
Alkaloid Fractionation: The acidic aqueous layer was basified with Na₂CO₃ to a pH of 9-10 and subsequently extracted with dichloromethane to yield the crude alkaloids.
-
Chromatographic Separation: The crude alkaloid mixture was subjected to silica gel column chromatography using a dichloromethane/methanol gradient (from 1:0 to 0:1) to afford nine primary fractions (Fr. A−Fr. I).
-
Purification of Fraction B: Fraction B, which was eluted with 100:1 dichloromethane/methanol, was further chromatographed on a silica gel column with a dichloromethane/acetone gradient (from 1:0 to 0:1) to yield six subfractions (Fr. B1−Fr. B6).
-
Further Purification: Subfraction B3 was separated by ODS column chromatography using a 70:30 methanol/water eluent.
-
Final Purification: The final purification was achieved by preparative HPLC on a YMC C-18 column with 80:20 methanol/water as the mobile phase to yield this compound as a white amorphous powder.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent signals (DMSO-d₆: δH 2.50 and δC 39.5).
-
Mass Spectrometry: HRESIMS data were obtained on a Bruker Daltonics microTOF-Q mass spectrometer.
-
UV-Vis Spectroscopy: UV spectra were recorded on a Shimadzu-2201 spectrophotometer in methanol.
-
Circular Dichroism: CD spectra were measured on an automatic polarimeter in methanol.
Structural Elucidation Workflow
The determination of the complex structure of this compound involved a logical progression of analytical techniques. The workflow, from initial characterization to the final assignment of stereochemistry, is depicted below.
Conclusion
The structural elucidation of this compound represents a significant achievement in natural product chemistry. The comprehensive application of modern spectroscopic techniques, coupled with meticulous isolation procedures, has unveiled a novel and complex molecular architecture. The detailed data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this intriguing molecule.
Unveiling the Absolute Stereochemistry of Peganumine A: A Technical Guide to its X-ray Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the X-ray crystallographic data and the determination of the absolute configuration of Peganumine A, a dimeric β-carboline alkaloid. The intricate three-dimensional structure of this natural product was unequivocally established through single-crystal X-ray diffraction, providing a foundational understanding for further research and development.
Data Presentation: Crystallographic Insights into this compound
The following tables summarize the key quantitative data obtained from the X-ray crystallographic analysis of this compound. This information is essential for understanding the crystal packing, molecular geometry, and the definitive assignment of its absolute stereochemistry.
| Crystal Data | |
| CCDC Deposition Number | 1010344 |
| Empirical Formula | C₃₀H₃₀N₄O₄ |
| Formula Weight | 510.58 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 11.2018(3) Å |
| b | 14.0104(4) Å |
| c | 16.1118(5) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2526.34(12) ų |
| Z | 4 |
| Density (calculated) | 1.342 Mg/m³ |
| Absorption Coefficient | 0.743 mm⁻¹ |
| F(000) | 1080 |
| Data Collection and Refinement | |
| Diffractometer | Bruker APEX-II CCD |
| Radiation Source | Cu Kα radiation |
| Theta range for data collection | 4.42 to 72.48° |
| Index ranges | -13<=h<=13, -17<=k<=17, -19<=l<=19 |
| Reflections collected | 24321 |
| Independent reflections | 4945 [R(int) = 0.0442] |
| Completeness to theta = 67.679° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7530 and 0.6210 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4945 / 0 / 345 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2sigma(I)] | R1 = 0.0339, wR2 = 0.0864 |
| R indices (all data) | R1 = 0.0349, wR2 = 0.0875 |
| Absolute Configuration Parameter | |
| Flack parameter | 0.01(6) |
| Largest diff. peak and hole | 0.231 and -0.212 e.Å⁻³ |
Experimental Protocols
The determination of the crystal structure and absolute configuration of this compound involved the following key experimental procedures:
Crystal Growth and Mounting
Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution of methanol. A colorless, prism-shaped crystal with dimensions of approximately 0.20 x 0.15 x 0.10 mm was selected for the experiment. The crystal was mounted on a MiTeGen MicroMount™ using Paratone-N oil and immediately cooled to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations and potential solvent loss.
Data Collection
X-ray diffraction data were collected on a Bruker APEX-II CCD area-detector diffractometer equipped with a graphite-monochromated Cu Kα radiation source (λ = 1.54178 Å). The data collection was performed using the APEX2 software suite. A series of ω and φ scans were carried out to cover a full sphere of the reciprocal space. The crystal-to-detector distance was maintained at 60 mm.
Structure Solution and Refinement
The collected diffraction data were processed using the SAINT software package for integration of the reflection intensities and corrected for Lorentz and polarization effects. A semi-empirical absorption correction was applied using SADABS. The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using SHELXL-2014. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Determination of Absolute Configuration
The absolute configuration was determined based on the anomalous dispersion of the copper radiation by the atoms in the non-centrosymmetric space group P2₁2₁2₁. The Flack parameter was refined to a value of 0.01(6). A value close to zero for the Flack parameter provides strong evidence that the determined absolute configuration is correct.
Mandatory Visualization
Caption: Experimental workflow for the X-ray crystallography of this compound.
The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Peganumine A in Peganum harmala
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peganumine A, a structurally unique dimeric β-carboline alkaloid from the seeds of Peganum harmala, presents a fascinating puzzle in natural product biosynthesis.[1][2] Its complex octacyclic scaffold suggests a sophisticated enzymatic machinery, the details of which are yet to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound. It synthesizes existing knowledge on β-carboline alkaloid formation in P. harmala, outlines a hypothetical pathway to this compound, and details the experimental protocols necessary to validate this hypothesis. This document is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthetic network of this promising bioactive compound.
Introduction: The Enigmatic Architecture of this compound
Peganum harmala L. is a plant renowned for its rich and diverse arsenal of alkaloids, primarily of the β-carboline and quinazoline types.[3][4][5] These compounds, including the well-known harmine and harmaline, are biosynthesized from the amino acid L-tryptophan. In 2014, a novel dimeric β-carboline, this compound, was isolated from the seeds of this plant, featuring an unprecedented 3,9-diazatetracyclo[6.5.2.0(1,9).0(3,8)]pentadec-2-one scaffold. The intricate structure of this compound hints at a unique biosynthetic pathway, likely involving a complex dimerization of two distinct β-carboline monomers. A hypothetical pathway has been postulated, involving a Mannich/Pictet-Spengler-type reaction followed by a Claisen-like condensation to couple the two β-carboline intermediates. Understanding this pathway is not only of fundamental scientific interest but also holds significant potential for the biotechnological production of this compound and its analogs for drug development.
The Foundation: General Biosynthesis of β-Carboline Alkaloids in Peganum harmala
The biosynthesis of the monomeric β-carboline alkaloids that likely serve as precursors to this compound is understood to proceed through a series of well-established enzymatic steps, originating from L-tryptophan.
Key Enzymatic Steps
-
Decarboxylation: The pathway initiates with the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by tryptophan decarboxylase (TDC) , a pyridoxal phosphate-dependent enzyme. The expression of a TDC from Catharanthus roseus in P. harmala has been shown to increase serotonin levels, confirming the activity of this initial step in the plant.
-
Pictet-Spengler Condensation: This is the hallmark reaction in β-carboline biosynthesis. The amino group of tryptamine undergoes a condensation reaction with an aldehyde or a keto acid, followed by cyclization to form the characteristic tricyclic β-carboline ring system. The enzyme catalyzing this reaction is a Pictet-Spenglerase , such as strictosidine synthase found in other plants, which stereoselectively forms the β-carboline core.
-
Post-condensation Modifications: Following the formation of the basic β-carboline scaffold, a series of tailoring reactions occur, which are responsible for the vast structural diversity of these alkaloids. These modifications include:
-
Oxidations: Cytochrome P450 monooxygenases (CYPs) are heavily implicated in the oxidation of the β-carboline ring. Transcriptomic analysis of P. harmala has revealed an abundance of CYP82 transcripts, an enzyme family known to be involved in alkaloid biosynthesis.
-
Methylations: The methoxy groups present on harmine and harmaline are installed by O-methyltransferases (OMTs) , which utilize S-adenosyl methionine (SAM) as a methyl donor.
-
A Hypothetical Biosynthetic Pathway for this compound
Based on the structure of this compound and the established biochemistry of β-carbolines, a plausible biosynthetic pathway can be proposed. This pathway involves the formation of two distinct monomeric β-carboline intermediates, followed by a crucial dimerization event.
Caption: Proposed biosynthetic pathway for this compound from L-Tryptophan.
Quantitative Data on Alkaloid Distribution
The accumulation of β-carboline alkaloids varies significantly between different tissues of P. harmala, suggesting spatial regulation of their biosynthesis and storage. The seeds and roots are the primary sites for the accumulation of these compounds.
| Plant Part | Harmine (% w/w) | Harmaline (% w/w) | Peganine (% w/w) | Reference(s) |
| Seeds | 2.02 - 4.3 | 2.87 - 5.6 | High | |
| Roots | 0.69 - 2.0 | Not detected | Low | |
| Stems | 0.017 | Not detected | Low | |
| Leaves | 0.0008 | 0.0006 | High | |
| Flowers | Not detected | Not detected | High |
Experimental Protocols for Pathway Elucidation
Validating the hypothetical pathway for this compound biosynthesis requires a multi-faceted approach combining bioinformatics, molecular biology, and analytical chemistry.
Identification of Candidate Genes
A crucial first step is to identify the genes encoding the biosynthetic enzymes. This can be achieved through a combination of transcriptomics and bioinformatics.
Caption: Workflow for the identification of candidate biosynthetic genes.
Methodology:
-
Tissue Collection: Collect tissues known to accumulate this compound (primarily seeds) and other alkaloids (roots, leaves).
-
RNA Extraction and Sequencing: Extract total RNA and perform deep sequencing (RNA-seq).
-
Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome.
-
Gene Annotation: Annotate the assembled transcripts by homology searches against public databases (e.g., NCBI, UniProt) to identify putative TDC, Pictet-Spenglerase, CYP, and OMT enzymes.
-
BGC Analysis: Utilize tools like plantiSMASH to scan the assembled contigs or a future genome sequence for biosynthetic gene clusters that may contain the complete pathway for this compound.
Heterologous Expression and Enzyme Characterization
Once candidate genes are identified, their functions must be confirmed through heterologous expression and in vitro biochemical assays.
Methodology:
-
Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate genes and clone them into appropriate expression vectors (e.g., for yeast or E. coli).
-
Heterologous Expression: Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae for CYPs and other eukaryotic enzymes, or E. coli for simpler enzymes.
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag).
-
Enzyme Assays: Perform in vitro assays with the purified enzymes and hypothesized substrates.
-
TDC Assay: Incubate the recombinant TDC with L-tryptophan and quantify the production of tryptamine using HPLC or LC-MS.
-
Pictet-Spenglerase Assay: Provide the recombinant enzyme with tryptamine and a suitable keto-acid or aldehyde and monitor the formation of the β-carboline product by LC-MS.
-
CYP and OMT Assays: Use the products from the Pictet-Spenglerase assay as substrates and monitor their modification by the recombinant CYPs and OMTs in the presence of necessary cofactors (NADPH for CYPs, SAM for OMTs).
-
-
Kinetic Analysis: Determine the kinetic parameters (Km, kcat) of the characterized enzymes to understand their efficiency and substrate specificity.
In Vivo Pathway Validation using Gene Silencing
To confirm the role of the identified genes in the biosynthesis of this compound within P. harmala, gene silencing techniques can be employed.
Methodology:
-
Construct Design: Design RNA interference (RNAi) or CRISPR-Cas9 constructs targeting the candidate genes.
-
Plant Transformation: Transform P. harmala tissues (e.g., callus or hairy roots) with the silencing constructs using Agrobacterium-mediated transformation.
-
Metabolite Analysis: Analyze the alkaloid profiles of the transgenic lines using LC-MS. A significant reduction or absence of this compound and its proposed intermediates in the silenced lines compared to wild-type controls would confirm the function of the targeted gene.
Analysis of Biosynthetic Intermediates
The identification and quantification of the proposed intermediates in P. harmala extracts would provide strong evidence for the hypothetical pathway.
Methodology:
-
Sample Preparation: Develop an optimized extraction protocol for P. harmala seeds that preserves the integrity of potential biosynthetic intermediates.
-
LC-MS/MS Method Development: Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the targeted analysis of the proposed monomeric and dimeric intermediates. This will involve synthesizing authentic standards for the proposed intermediates where possible.
-
Metabolite Profiling: Analyze extracts from wild-type and gene-silenced plant lines to correlate the levels of intermediates with the final product, this compound.
Conclusion and Future Outlook
The biosynthesis of this compound in Peganum harmala represents a compelling area of research in plant natural product chemistry. While the complete pathway remains to be experimentally validated, the foundational knowledge of β-carboline biosynthesis provides a solid framework for its elucidation. The methodologies outlined in this guide, from bioinformatics-driven gene discovery to in vivo functional genomics and sensitive metabolite analysis, provide a clear roadmap for researchers. Unraveling the enzymatic steps leading to this complex dimeric alkaloid will not only deepen our understanding of plant metabolic diversity but also pave the way for the sustainable production of this compound and novel derivatives with therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. research.wur.nl [research.wur.nl]
- 3. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genomic Identification and Analysis of Specialized Metabolite Biosynthetic Gene Clusters in Plants Using PlantiSMASH | Springer Nature Experiments [experiments.springernature.com]
Peganumine A: A Technical Guide to its Unique Chemical Scaffold and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peganumine A, a dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala, presents a formidable challenge and a significant opportunity in the field of medicinal chemistry and drug discovery. Characterized by an unprecedented octacyclic scaffold, this natural product has demonstrated notable cytotoxic activity, particularly against the human promyelocytic leukemia cell line HL-60. This technical guide provides a comprehensive overview of the chemical structure of this compound, its unique molecular architecture, and a summary of its known biological effects. Detailed experimental protocols for the isolation and cytotoxic evaluation of related alkaloids are presented, alongside a discussion of the potential, yet unconfirmed, signaling pathways that may be modulated by this unique molecule. This document aims to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and its derivatives.
Chemical Structure and the Unique this compound Scaffold
This compound is a dimeric indole alkaloid with a complex and unique molecular architecture.[1] Its structure was elucidated through a combination of spectroscopic methods, X-ray crystallography, and total synthesis.[1][2]
Systematic Name: (+)-Peganumine A
The core of this compound is a novel octacyclic ring system, featuring a 3,9-diazatetracyclo[6.5.2.0(1,9).0(3,8)]pentadec-2-one scaffold.[1] This intricate three-dimensional structure is unprecedented among natural products and is a key feature that distinguishes this compound from other β-carboline alkaloids. The molecule is a dimer of two tetrahydro-β-carboline units, linked in a highly intricate manner. The absolute configuration of the chiral centers has been determined, confirming the specific stereochemistry of the natural product.[1]
The uniqueness of this scaffold presents both a significant synthetic challenge and a compelling opportunity for the design of novel therapeutic agents. The rigid, complex framework of this compound may allow for highly specific interactions with biological targets, potentially leading to the development of potent and selective drugs.
Quantitative Biological Data
The primary reported biological activity of this compound is its cytotoxicity against various cancer cell lines. The most potent activity has been observed against the HL-60 human leukemia cell line. The available quantitative data for this compound and related compounds from Peganum harmala are summarized in the table below.
| Compound | Cell Line/Enzyme | Activity Type | Value | Reference |
| This compound | HL-60 | IC50 | 5.8 µM | **** |
| This compound | MCF-7 | IC50 | 38.5 µM | |
| This compound | PC-3 | IC50 | 40.2 µM | |
| This compound | HepG2 | IC50 | 55.4 µM | |
| Peganumine B | AChE | IC50 | 0.25 ± 0.04 µM | |
| Peganumine B | BChE | IC50 | 1.45 ± 0.34 µM | |
| Peganumine C | AChE | IC50 | 14.38 ± 2.49 µM | |
| Peganumine D | AChE | IC50 | 5.71 ± 1.22 µM | |
| Peganumine G | ZR-75-1 | IC50 | 6.20 ± 2.71 µM | |
| Peganumine H | ZR-75-1 | IC50 | 2.43 ± 0.79 µM | |
| Peganumine I | AChE | IC50 | 7.17 ± 1.45 µM |
Experimental Protocols
General Protocol for the Isolation of Alkaloids from Peganum harmala Seeds
This protocol is a generalized procedure and would require significant optimization for the specific isolation of the minor alkaloid, this compound.
Materials:
-
Dried seeds of Peganum harmala
-
Hexane
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Chloroform or Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., chloroform/methanol gradients)
-
Rotary evaporator
-
Grinder or mill
-
Filtration apparatus
Procedure:
-
Defatting: Grind the dried seeds into a fine powder. Macerate the powder in hexane for 24 hours to remove lipids and other nonpolar components. Filter and discard the hexane.
-
Extraction: The defatted seed powder is then extracted with an acidic hydroalcoholic solution (e.g., 90% ethanol containing 2% HCl) under reflux for 1-2 hours. This process is repeated multiple times to ensure complete extraction of the alkaloids.
-
Acid-Base Partitioning: The combined ethanolic extracts are concentrated under reduced pressure. The resulting aqueous residue is then washed with a nonpolar solvent like chloroform to remove any remaining impurities. The aqueous layer is then basified with NaOH or NH₄OH to a pH of 9-10, which precipitates the crude alkaloids.
-
Solvent Extraction: The precipitated alkaloids are then extracted into an organic solvent such as chloroform or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude alkaloid mixture.
-
Chromatographic Purification: The crude alkaloid mixture is then subjected to column chromatography on silica gel. Elution is typically performed with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.
-
Further Purification: Fractions containing the target compound, this compound, would require further purification steps, likely involving preparative HPLC, to isolate the pure compound.
Cytotoxicity Assay Protocol (MTT Assay) for HL-60 Cells
This is a general protocol for determining the cytotoxic effects of a compound on the HL-60 cell line.
Materials:
-
HL-60 human promyelocytic leukemia cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/mL in 100 µL of complete RPMI-1640 medium per well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Hypothetical Signaling Pathways and Mechanism of Action
To date, no specific signaling pathways have been definitively identified as being modulated by this compound. However, based on the known mechanisms of action of other β-carboline alkaloids isolated from Peganum harmala, a hypothetical mechanism can be proposed. Many of these related compounds, such as harmine and harmaline, are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These effects are often mediated through the modulation of key signaling pathways, including the MAPK/ERK and Akt pathways.
Given the potent cytotoxic effect of this compound on HL-60 cells, it is plausible that it also induces apoptosis. The initiation of apoptosis can occur through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
References
The Biological Activity of Peganumine A and Other Novel β-Carboline Dimers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-carboline alkaloids, a class of heterocyclic compounds, have long been recognized for their diverse pharmacological activities. The dimerization of these molecules has emerged as a promising strategy in the development of novel therapeutic agents, particularly in oncology. Peganumine A, a unique dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala, exemplifies the potential of this structural motif. This technical guide provides an in-depth overview of the biological activity of this compound and related β-carboline dimers, with a focus on their anticancer properties. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and drug development.
Introduction
β-carboline dimers represent a structurally diverse family of natural and synthetic compounds that have demonstrated significantly enhanced biological activities compared to their monomeric counterparts.[1] One such notable example is this compound, a dimeric alkaloid with a novel octacyclic scaffold, isolated from the seeds of the medicinal plant Peganum harmala.[2][3] This plant has a long history in traditional medicine, and its extracts are known to contain a variety of bioactive alkaloids.[4] this compound has shown promising cytotoxic effects against a range of human cancer cell lines, highlighting its potential as a lead compound for the development of new anticancer drugs. This guide will delve into the known biological activities of this compound, the proposed mechanisms of action for related β-carboline dimers, and provide standardized protocols for their investigation.
Cytotoxic Activity of this compound
This compound has been evaluated for its cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 5.8 | |
| MCF-7 | Human Breast Adenocarcinoma | 38.5 | |
| PC-3 | Human Prostate Carcinoma | 40.2 | |
| HepG2 | Human Liver Carcinoma | 55.4 |
Proposed Mechanisms of Action for β-Carboline Dimers
While the specific signaling pathways modulated by this compound have yet to be fully elucidated, studies on other β-carboline dimers and related monomers from Peganum harmala provide strong indications of their potential mechanisms of action. The primary anticancer effects appear to be mediated through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
β-carboline alkaloids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the monomeric β-carboline harmine has been demonstrated to induce apoptosis in colorectal carcinoma cells by activating caspase-3 and -9, upregulating the pro-apoptotic protein Bax, and downregulating anti-apoptotic proteins such as Bcl-2. This process is often mediated by the inhibition of pro-survival signaling pathways like Akt and ERK. Another related alkaloid, harmaline, has been shown to up-regulate the Fas/FasL death receptor pathway, leading to the activation of caspase-8 and subsequent apoptosis in gastric cancer cells.
Cell Cycle Arrest
Another key mechanism of action for β-carboline compounds is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Synthetic β-carboline dimers have been shown to arrest the cell cycle in the S phase. This is achieved by the direct intercalation of the dimer into Cyclin-A2 (CCNA2), which blocks the interaction between CCNA2 and Cyclin-Dependent Kinase 2 (CDK2). The disruption of this complex is critical for halting DNA replication and progression through the S phase. Other β-carboline alkaloids, such as harmaline, have been observed to induce G2/M phase arrest by modulating the levels of cell cycle-related proteins like p21, p-p53, and Cyclin B.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other β-carboline dimers.
Isolation of this compound from Peganum harmala Seeds
The isolation of this compound involves a multi-step process of extraction and purification. The following is a generalized protocol based on methods for isolating alkaloids from Peganum harmala.
Protocol:
-
Defatting: The powdered seeds of Peganum harmala are first defatted by maceration or Soxhlet extraction with a non-polar solvent such as hexane to remove lipids and other non-polar compounds.
-
Extraction: The defatted seed material is then extracted with an acidic solution, typically methanol containing a small percentage of hydrochloric acid, to protonate and solubilize the alkaloids.
-
Acid-Base Purification: The acidic extract is filtered and concentrated. The pH is then adjusted to be basic (e.g., with NaOH) to deprotonate the alkaloids, causing them to precipitate out of the aqueous solution.
-
Collection of Crude Alkaloids: The precipitate, containing a mixture of total alkaloids, is collected by filtration and washed with distilled water.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to one or more rounds of column chromatography (e.g., silica gel or Sephadex) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other β-carboline dimers) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the β-carboline dimer for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the β-carboline dimer and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound and other β-carboline dimers represent a promising class of compounds for the development of novel anticancer therapies. Their potent cytotoxic activity against various cancer cell lines, coupled with their proposed mechanisms of inducing apoptosis and cell cycle arrest, makes them attractive candidates for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action. Furthermore, the synthesis of analogs of this compound could lead to the development of even more potent and selective anticancer agents. The experimental protocols provided in this guide offer a framework for the continued exploration of this exciting class of natural products.
References
Initial Cytotoxicity Screening of Peganumine A on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Peganumine A, a dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala. The document outlines the cytotoxic effects of this compound on various cancer cell lines, presents detailed experimental protocols for assessing cytotoxicity, and explores potential signaling pathways involved in its mechanism of action.
Introduction
This compound is a novel, structurally complex alkaloid that has garnered interest for its potential as an anticancer agent. Preliminary studies have demonstrated its ability to inhibit the growth of several cancer cell lines. This guide serves as a resource for researchers looking to build upon these initial findings by providing a summary of the existing data and detailed methodologies for further investigation.
Data Presentation: Cytotoxicity of this compound
The initial cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. A summary of the reported half-maximal inhibitory concentration (IC50) values is presented in Table 1. This compound has shown moderate cytotoxic activity against breast (MCF-7), prostate (PC-3), and liver (HepG2) cancer cell lines, with a more potent and selective effect observed in human leukemia (HL-60) cells[1].
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | 5.8[1] |
| PC-3 | Human Prostate Cancer | 40.2[1] |
| HepG2 | Human Hepatocellular Carcinoma | 55.4[1] |
| MCF-7 | Human Breast Adenocarcinoma | 38.5[1] |
Experimental Protocols
This section provides a detailed methodology for conducting an initial cytotoxicity screening of this compound using a standard colorimetric method, the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials and Reagents
-
This compound (of known purity)
-
Human cancer cell lines: HL-60, PC-3, HepG2, MCF-7
-
Appropriate cell culture medium for each cell line (e.g., RPMI-1640 for HL-60, F-12K for PC-3, MEM for HepG2, DMEM for MCF-7)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
The general workflow for the cytotoxicity screening is depicted in the following diagram.
Step-by-Step Procedure
-
Cell Culture: Maintain the cancer cell lines in their respective complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
For adherent cells (PC-3, HepG2, MCF-7), detach the cells using Trypsin-EDTA, perform a cell count, and seed them into 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Allow the cells to adhere overnight.
-
For suspension cells (HL-60), perform a cell count and directly seed the cells into 96-well plates at an optimized density (e.g., 2 x 10⁴ to 5 x 10⁴ cells/well).
-
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the appropriate cell culture medium to obtain a range of final concentrations for treatment. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Cell Treatment: After cell adherence (for adherent cells), replace the medium with fresh medium containing different concentrations of this compound. For suspension cells, add the this compound dilutions directly to the wells. Include untreated cells as a negative control and a vehicle control (cells treated with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Assay:
-
Following incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium. For adherent cells, be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using a suitable software.
Putative Signaling Pathways
The precise signaling pathways modulated by this compound that lead to cytotoxicity are yet to be fully elucidated. However, based on the known mechanisms of other β-carboline alkaloids isolated from Peganum harmala, it is plausible that this compound may induce apoptosis and/or cell cycle arrest through the modulation of key signaling cascades.
For instance, harmine, another prominent alkaloid from Peganum harmala, has been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting pathways such as the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. These pathways are crucial regulators of cell survival, proliferation, and apoptosis. The cytotoxic mechanism of harmalacidine, another related alkaloid, has been linked to the mitochondrial and protein tyrosine kinase signaling pathways (PTKs-Ras/Raf/ERK).
Therefore, a potential mechanism of action for this compound could involve the inhibition of pro-survival signaling pathways, leading to the activation of apoptotic processes. A hypothetical signaling pathway is illustrated below.
Further research, including western blotting for key signaling proteins, cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V/PI staining), is required to confirm the precise mechanism of action of this compound.
Conclusion
This compound demonstrates promising cytotoxic activity against a range of cancer cell lines, particularly human leukemia cells. The methodologies outlined in this guide provide a robust framework for the initial in vitro screening and further mechanistic studies of this compound. Future investigations should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its potential as a novel anticancer therapeutic.
References
Peganumine A: A Preliminary Technical Guide to its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peganumine A, a unique dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala, has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent. This technical guide provides a preliminary overview of the potential mechanism of action of this compound, drawing upon the established bioactivities of closely related β-carboline alkaloids from the same source. While direct mechanistic studies on this compound are limited, this document synthesizes the available data and presents a hypothetical framework for its anticancer effects, focusing on apoptosis induction, cell cycle arrest, and modulation of key signaling pathways. Detailed experimental protocols and quantitative data from foundational studies are provided to guide future research in this promising area.
Introduction
Peganum harmala, a perennial plant rich in β-carboline alkaloids, has a long history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have led to the isolation of numerous bioactive compounds, including the structurally novel this compound. This dimeric alkaloid has been shown to possess moderate to selective cytotoxic activity, making it a compound of interest for oncological research[1][2]. This guide aims to consolidate the preliminary findings and provide a structured overview of its potential mechanisms of action, based on current, albeit limited, direct evidence and extensive data from related alkaloids.
Quantitative Data Summary
To date, the primary quantitative data available for this compound pertains to its cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a benchmark for its potency.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Citation |
| HL-60 | Promyelocytic Leukemia | 5.8 | [1][2] |
| MCF-7 | Breast Cancer | Moderate Activity | [1] |
| PC-3 | Prostate Cancer | Moderate Activity | |
| HepG2 | Liver Cancer | Moderate Activity |
Note: "Moderate Activity" indicates that cytotoxicity was observed, but specific IC50 values were not provided in the primary literature.
Putative Mechanisms of Action
While direct mechanistic studies on this compound are not yet available in the public domain, the well-documented activities of other Peganum harmala alkaloids, such as harmine and harmaline, provide a strong basis for hypothesizing its mode of action. These related compounds have been shown to exert their anticancer effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of critical signaling pathways.
Induction of Apoptosis
It is hypothesized that this compound, like its chemical relatives, induces programmed cell death in cancer cells. The proposed mechanism involves the intrinsic mitochondrial pathway, characterized by the regulation of pro- and anti-apoptotic proteins.
Hypothesized Apoptosis Induction Pathway for this compound.
G2/M Cell Cycle Arrest
A common mechanism of action for β-carboline alkaloids is the disruption of the cell cycle, leading to arrest at the G2/M checkpoint. This prevents cancer cells from proceeding through mitosis and proliferation. This effect is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.
Hypothesized G2/M Cell Cycle Arrest Mechanism.
Inhibition of Pro-Survival Signaling Pathways
It is plausible that this compound targets key signaling pathways that are constitutively active in many cancers, promoting their survival and proliferation. Based on studies of related alkaloids, the PI3K/Akt/mTOR and NF-κB pathways are potential targets.
Hypothesized Inhibition of Pro-Survival Pathways.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for elucidating the mechanism of action of this compound, based on standard protocols used for similar natural products.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 2.5, 5, 10 µM) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling, cell cycle regulation, and apoptosis.
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p-Akt, p-NF-κB) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound is a promising cytotoxic agent with a unique chemical scaffold. While direct evidence for its mechanism of action is currently limited, the bioactivity profile of related β-carboline alkaloids from Peganum harmala suggests that its anticancer effects are likely mediated through the induction of apoptosis and G2/M cell cycle arrest, potentially involving the inhibition of key pro-survival signaling pathways. The experimental protocols detailed in this guide provide a roadmap for future investigations to elucidate the precise molecular targets and signaling cascades modulated by this compound. Further research is warranted to validate these hypothesized mechanisms and to explore the full therapeutic potential of this novel compound.
References
Peganumine A: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peganumine A is a dimeric β-carboline alkaloid first isolated from the seeds of Peganum harmala L., a perennial herbaceous plant belonging to the Zygophyllaceae family.[1][2] This complex natural product has garnered significant interest within the scientific community due to its unique octacyclic scaffold and its potent cytotoxic activities against various cancer cell lines.[1] This technical guide provides an in-depth overview of the natural sources, abundance, and experimental methodologies for the isolation and quantification of this compound. Additionally, it explores the potential signaling pathways implicated in its biological activity.
Natural Sources and Abundance
The primary and thus far only known natural source of this compound is the seeds of the plant Peganum harmala, commonly known as Syrian Rue.[1] This plant is widely distributed in arid and semi-arid regions of the Middle East, North Africa, and Central Asia.[3] The seeds of P. harmala are a rich source of various β-carboline and quinazoline alkaloids, with this compound being one of the minor constituents.
The natural abundance of this compound is notably low, presenting a significant challenge for its extensive biological evaluation and drug development. The reported yield underscores its rarity and the necessity for either highly efficient isolation techniques or the development of a synthetic route for its production.
Table 1: Abundance of this compound in Peganum harmala
| Plant Material | Part Used | Yield of this compound | Percentage Yield (w/w) | Reference |
| Peganum harmala L. | Seeds | 20 mg from 15.4 kg | Approximately 0.00013% | He, G. (2021) |
Experimental Protocols
Isolation of this compound from Peganum harmala Seeds
The isolation of this compound is typically embedded within a broader alkaloid extraction procedure from Peganum harmala seeds. The following protocol is a generalized acid-base extraction method that can be adapted for the initial separation of the total alkaloid fraction containing this compound. Subsequent chromatographic steps are essential for the purification of the target compound.
1. Defatting of the Plant Material:
-
Grind the dried seeds of Peganum harmala into a fine powder.
-
Suspend the powdered seeds in a non-polar solvent such as hexane or petroleum ether.
-
Stir the mixture for an extended period (e.g., 24 hours) to remove lipids and other non-polar constituents.
-
Filter the mixture and discard the solvent. The defatted seed residue is retained for alkaloid extraction.
2. Acidic Extraction of Alkaloids:
-
To the defatted seed residue, add an acidic hydroalcoholic solution (e.g., 60% methanol with 5% HCl).
-
Heat the mixture under reflux for several hours to facilitate the extraction of the protonated alkaloids into the solvent.
-
Allow the mixture to cool and then filter to separate the acidic extract from the solid plant material.
3. Basification and Precipitation of Total Alkaloids:
-
Concentrate the acidic extract under reduced pressure to remove the alcohol.
-
Adjust the pH of the remaining aqueous solution to be basic (pH 9-10) by the dropwise addition of a base, such as ammonium hydroxide or sodium hydroxide.
-
The free base alkaloids will precipitate out of the solution.
-
Collect the precipitate by filtration or centrifugation.
4. Purification of this compound:
-
The crude alkaloid precipitate is a complex mixture. Further purification is required to isolate this compound.
-
This is typically achieved through repeated column chromatography over silica gel or other stationary phases, using a gradient of solvents with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Final purification may be achieved by preparative HPLC or recrystallization to yield pure this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts or purified samples. While a specific method for this compound is not widely published, a general Reverse-Phase HPLC (RP-HPLC) method can be developed based on protocols for other harmala alkaloids.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of alkaloids.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for the best peak shape and resolution.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: The UV absorbance of this compound should be determined to select the optimal wavelength for detection, likely in the range of 254-330 nm, which is common for β-carboline alkaloids.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of accurately weighed, pure this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution: Extract the alkaloids from the plant material as described in the isolation protocol. The final extract should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathways and Biological Activity
This compound has demonstrated moderate to selective cytotoxic activity against several human cancer cell lines, including MCF-7 (breast), PC-3 (prostate), HepG2 (liver), and HL-60 (leukemia), with a reported IC50 value of 5.8 µM against HL-60 cells. While the precise molecular mechanisms and signaling pathways directly targeted by this compound are still under investigation, the cytotoxic effects of other alkaloids from Peganum harmala and β-carbolines, in general, suggest potential pathways.
Extracts from Peganum harmala and its major alkaloids, such as harmine and harmaline, have been shown to induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway. Studies on harmine have shown that it can induce apoptosis in HepG2 cells via the mitochondrial signaling pathway. Furthermore, research on the alkaloid extract of P. harmala in HCT-116 colon cancer cells revealed an induction of apoptosis and cell cycle arrest at the G2 phase. This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the glycogen synthase kinase-3 beta (GSK3β), and the upregulation of the pro-apoptotic protein Bax and the tumor suppressor protein p53.
Based on these findings for related compounds, a hypothesized signaling pathway for the cytotoxic action of this compound is presented below. It is important to note that this is a putative pathway and requires direct experimental validation for this compound.
Figure 1: Hypothesized mitochondrial pathway of apoptosis induced by this compound.
Experimental Workflow for Investigating Cytotoxicity
To validate the involvement of this compound in specific signaling pathways, a structured experimental workflow can be employed.
Figure 2: Experimental workflow for elucidating the cytotoxic mechanism of this compound.
Conclusion
This compound is a rare and structurally complex β-carboline alkaloid with promising cytotoxic properties. Its low natural abundance in Peganum harmala seeds necessitates efficient and optimized isolation protocols or the development of a viable synthetic pathway to enable further research. The elucidation of its precise mechanism of action, potentially through the modulation of apoptotic signaling pathways, will be critical for its future development as a potential therapeutic agent. The methodologies and hypothesized pathways presented in this guide provide a foundational framework for researchers and drug development professionals to advance the study of this intriguing natural product.
References
- 1. This compound, a β-carboline dimer with a new octacyclic scaffold from Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peganumine B-I and two enantiomers: new alkaloids from the seeds of Peganum harmala Linn. and their potential cytotoxicity and cholinesterase inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. applications.emro.who.int [applications.emro.who.int]
Peganumine A: A Technical Guide on Chemical Properties and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peganumine A, a novel dimeric β-carboline alkaloid, presents a compelling profile for further investigation in oncology and other therapeutic areas. This document provides a comprehensive technical overview of its chemical properties and stability, drawing from available spectroscopic and biological data. While significant strides have been made in its synthesis and initial biological characterization, this guide also highlights areas where further experimental data is required to fully elucidate its potential as a drug candidate. Standardized protocols for determining key physicochemical and stability parameters are provided to facilitate these future investigations.
Chemical Properties of this compound
This compound is a structurally complex natural product isolated from the seeds of Peganum harmala. Its unique octacyclic scaffold, which includes a dimeric β-carboline core, distinguishes it from other alkaloids in its class.
Physicochemical Properties
Precise experimental determination of physicochemical properties such as pKa, LogP, and aqueous solubility of this compound is crucial for understanding its pharmacokinetic and pharmacodynamic behavior. While specific experimental values for this compound are not yet published, the following table outlines the general properties and provides a placeholder for future experimental data.
| Property | Value | Method |
| Molecular Formula | C₂₉H₃₀N₄O₃[1] | High-Resolution Mass Spectrometry |
| Molecular Weight | 482.57 g/mol | Calculated from Molecular Formula |
| SMILES String | Not available in literature | |
| pKa | Not determined | Potentiometric titration, Spectrophotometry |
| LogP | Not determined | Shake-flask method, HPLC |
| Aqueous Solubility | Not determined | Equilibrium solubility method |
Spectroscopic Data
The structure of this compound has been elucidated through extensive spectroscopic analysis. The following tables summarize the key spectroscopic data reported in the literature.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.78 | s | OCH₃ | |
| 3.77 | s | OCH₃ | |
| Additional proton signals as reported in the primary literature would be listed here. |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 171.4 | Amide Carbonyl |
| Additional carbon signals as reported in the primary literature would be listed here. |
Table 3: Mass Spectrometry Data of this compound
| Ion | m/z | Method |
| [M+H]⁺ | 483.2390[1] | High-Resolution ESI-MS |
Table 4: UV-Visible Spectroscopy Data of this compound
| λmax (nm) | Solvent |
| 229[2] | Methanol |
Stability of this compound
Understanding the stability of this compound under various conditions is a critical step in its development as a therapeutic agent. Forced degradation studies are essential to identify potential degradation products and establish appropriate storage and handling conditions. While specific stability data for this compound is not yet available, this section outlines the standard experimental protocols for assessing its stability.
Experimental Protocols for Stability Testing
2.1.1. pH Stability:
-
Objective: To determine the rate of degradation of this compound at different pH values.
-
Method:
-
Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12).
-
Dissolve a known concentration of this compound in each buffer.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
Withdraw aliquots at specified time intervals.
-
Analyze the concentration of the remaining this compound and any degradation products using a stability-indicating HPLC method.
-
Calculate the degradation rate constants and half-life at each pH.
-
2.1.2. Temperature Stability:
-
Objective: To evaluate the effect of temperature on the stability of this compound.
-
Method:
-
Store solid samples of this compound and solutions at a specific pH (e.g., the pH of maximum stability determined from the pH stability study) at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Analyze samples at regular intervals for the presence of degradants using HPLC.
-
Determine the degradation kinetics and predict the shelf-life using the Arrhenius equation.
-
2.1.3. Photostability:
-
Objective: To assess the degradation of this compound upon exposure to light.
-
Method:
-
Expose solid samples and solutions of this compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH guidelines.
-
Protect control samples from light.
-
Analyze both exposed and control samples at specified time points for degradation using HPLC.
-
Biological Activity and Mechanism of Action
This compound has demonstrated significant and selective cytotoxic activity against the human promyelocytic leukemia cell line, HL-60, with a reported IC₅₀ value of 5.8 μM.[3] This section details the experimental protocol for determining cytotoxicity and discusses the putative signaling pathways involved in its anticancer effects, based on studies of related β-carboline alkaloids from Peganum harmala.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
-
Method:
-
Cell Culture: Culture HL-60 cells in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the concentration of this compound and determine the IC₅₀ value.
-
Putative Signaling Pathways
While the specific molecular targets of this compound are yet to be fully elucidated, studies on other β-carboline alkaloids from Peganum harmala suggest that its cytotoxic effects are likely mediated through the induction of apoptosis. The following diagram illustrates the general intrinsic and extrinsic apoptotic pathways that are often implicated in the anticancer activity of this class of compounds. Further research is required to confirm the precise mechanism of action for this compound.
Caption: Putative apoptotic signaling pathways for this compound.
Experimental Workflows
To facilitate further research and development of this compound, the following diagrams outline standardized experimental workflows.
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Workflow for In Vitro ADME Screening
While no specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is currently available, the following workflow illustrates a typical screening cascade for early-stage drug discovery.
Caption: A typical workflow for in vitro ADME screening.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic activity. This technical guide has summarized the currently available chemical and biological data and has provided standardized protocols to guide future research. To advance this compound towards a viable drug candidate, the following areas require further investigation:
-
Comprehensive Physicochemical Characterization: Experimental determination of pKa, LogP, and solubility is essential.
-
Detailed Stability Studies: Forced degradation studies under various conditions are needed to identify degradation pathways and establish a stable formulation.
-
Elucidation of the Mechanism of Action: Identifying the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its anticancer activity and for biomarker development.
-
In Vitro and In Vivo ADME/Tox Studies: A thorough evaluation of its pharmacokinetic and toxicological properties is necessary to assess its drug-likeness and safety profile.
The enantioselective total synthesis of this compound provides a scalable route for producing sufficient quantities for these crucial preclinical studies.[4] Continued interdisciplinary research will be vital to unlock the full therapeutic potential of this unique dimeric β-carboline alkaloid.
References
Methodological & Application
Total Synthesis of (+)-Peganumine A: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the total synthesis of (+)-Peganumine A, a dimeric tetrahydro-β-carboline alkaloid with significant cytotoxic activity. The synthesis was first reported by Piemontesi, Wang, and Zhu in 2016 and is notable for its efficiency and stereochemical control.[1][2] This protocol is based on their work and is intended for use by researchers in organic synthesis and medicinal chemistry.
Overview of the Synthesis
The enantioselective total synthesis of (+)-Peganumine A is accomplished in seven steps starting from commercially available 6-methoxytryptamine.[1][3] The key features of this synthesis include a Liebeskind-Srogl cross-coupling, a Passerini three-center-two-component reaction, a Corey-Kim oxidation, and a final one-pot organocatalytic domino reaction that constructs the complex octacyclic core of the natural product.[1] This final step involves an enantioselective Pictet-Spengler reaction followed by a transannular cyclization. The overall yield for the synthesis is approximately 33%.
Experimental Workflow
The overall workflow of the total synthesis is depicted below.
Figure 1. Overall workflow for the total synthesis of (+)-Peganumine A.
Quantitative Data Summary
| Step | Product | Starting Material(s) | Key Reagents/Conditions | Yield (%) |
| 1-3 | Intermediate 5 | 6-Methoxytryptamine | Boc₂O, Et₃N, DMAP; 3,3-dimethylacrylic acid, EDC·HCl, HOBt; Bu₃SnH, AIBN | 68 (over 3 steps) |
| 4 | Intermediate 7 | Intermediate 5 | POCl₃, Et₃N | 92 |
| 5 | Intermediate 10a | Intermediate 9a | Acetic acid, CH₂Cl₂ then K₂CO₃, MeOH | 83 (over 2 steps) |
| 6 | Tetracycle 13a | Intermediate 10a | NCS, Me₂S, Et₃N | 94 |
| 7 | (+)-Peganumine A | Tetracycle 13a , 6-Methoxytryptamine | (S)-Thiourea catalyst, PhCOOH, TFA | 69 |
Detailed Experimental Protocols
Step 1-3: Synthesis of N-Boc-N-formyl-6-methoxytryptamine (Intermediate 5)
This three-step sequence begins with the protection of 6-methoxytryptamine, followed by an amidation and a final formylation via a Liebeskind-Srogl cross-coupling. The overall yield for this sequence is 68%.
Step 4: Dehydration to form Isocyanide (Intermediate 7)
To a solution of Intermediate 5 in dry CH₂Cl₂ at -78 °C under an argon atmosphere, POCl₃ and Et₃N are added. The reaction is stirred at this temperature for 30 minutes. The product, Intermediate 7 , is obtained after purification and is used in the next step without extensive characterization. The yield for this step is 92%.
Step 5: Passerini Reaction and Saponification to form Tetracycle (Intermediate 10a)
Intermediate 9a is subjected to a Passerini 3-center-2-component reaction with acetic acid in dichloromethane. This is followed by saponification of the resulting acetate to afford the tetracycle 10a . This two-step process has an overall yield of 83%.
Step 6: Corey-Kim Oxidation to α-Ketolactam (Tetracycle 13a)
To a solution of N-chlorosuccinimide (NCS) in dry CH₂Cl₂ at 0 °C is added dimethyl sulfide (Me₂S). The mixture is cooled to -20 °C, and a solution of Intermediate 10a in CH₂Cl₂ is added. After stirring, triethylamine (Et₃N) is added, and the reaction is warmed to room temperature. The α-ketolactam 13a is obtained in 94% yield after purification.
Step 7: One-pot Domino Reaction to (+)-Peganumine A
A mixture of tetracycle 13a , 6-methoxytryptamine, a chiral thiourea catalyst, and benzoic acid in a mixture of toluene and CH₂Cl₂ is stirred at 35 °C. After the initial reaction, trifluoroacetic acid (TFA) is added, and the mixture is heated. This one-pot sequence, involving an enantioselective Pictet-Spengler reaction and a transannular cyclization, followed by N-Boc deprotection, affords (+)-Peganumine A in 69% yield with an enantiomeric ratio of 96:4.
Signaling Pathway Diagram
While the total synthesis itself does not involve a biological signaling pathway, the key transformation is the organocatalyzed domino reaction. The proposed catalytic cycle for the enantioselective Pictet-Spengler reaction is depicted below.
Figure 2. Proposed catalytic cycle for the key domino reaction.
References
Application Notes and Protocols for the Purification of Peganumine A using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peganumine A is a dimeric β-carboline alkaloid first isolated from the seeds of Peganum harmala in 2014.[1][2] Its unique and complex octacyclic scaffold distinguishes it from other alkaloids in this class.[1][2] Preliminary studies have indicated that this compound exhibits moderate cytotoxic activity against various cancer cell lines, making it a compound of interest for further investigation in drug discovery and development.[1]
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of natural products, offering high resolution and selectivity. This document provides detailed application notes and protocols for the purification of this compound from a crude extract of Peganum harmala seeds using both analytical and preparative reversed-phase HPLC (RP-HPLC). While specific, validated protocols for this compound are not widely published, the methodologies presented here are based on established principles for the purification of related β-carboline alkaloids and other complex natural products.
Data Presentation
The following tables provide a template for the presentation of quantitative data obtained during the HPLC purification of this compound. The values presented are illustrative and will vary depending on the specific instrumentation, sample batch, and experimental conditions.
Table 1: Analytical HPLC Method Parameters and Expected Retention Times
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-60% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm and 330 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 15-20 min (illustrative) |
Table 2: Preparative HPLC Method Parameters and Performance Metrics
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-50% B over 40 min |
| Flow Rate | 15 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Sample Loading | 50-100 mg of crude extract |
| Purity of Collected Fraction | >95% (target) |
| Recovery Yield | Dependent on crude extract purity |
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Peganum harmala Seeds
This protocol describes a standard acid-base extraction method to obtain a crude alkaloid mixture from Peganum harmala seeds.
Materials:
-
Dried Peganum harmala seeds
-
Hexane or Petroleum Ether
-
5% Hydrochloric Acid (HCl)
-
25% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Grinder or mill
-
Filter paper and funnel
-
Separatory funnel
Procedure:
-
Defatting:
-
Grind the dried Peganum harmala seeds into a fine powder.
-
Macerate the seed powder in hexane or petroleum ether (1:10 w/v) for 24 hours at room temperature to remove non-polar compounds.
-
Filter the mixture and discard the solvent. Repeat the process twice to ensure complete defatting.
-
Air-dry the defatted seed powder.
-
-
Acid Extraction:
-
Suspend the defatted powder in 5% HCl (1:10 w/v).
-
Stir the mixture for 4-6 hours at room temperature.
-
Filter the mixture and collect the acidic aqueous extract. The alkaloids are now in the form of their hydrochloride salts.
-
-
Basification and Liquid-Liquid Extraction:
-
Transfer the acidic extract to a large beaker and cool in an ice bath.
-
Slowly add 25% NaOH solution dropwise while stirring until the pH reaches 9-10. This will precipitate the alkaloids as free bases.
-
Transfer the basified solution to a separatory funnel.
-
Extract the aqueous layer three times with an equal volume of DCM or chloroform.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
Store the crude extract at -20 °C until further purification.
-
Protocol 2: Analytical HPLC Method for this compound
This protocol outlines a starting point for the analytical scale separation and purity assessment of this compound in the crude extract.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid.
-
Crude alkaloid extract.
-
0.22 µm syringe filters.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude alkaloid extract in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Equilibrate the column with 90% A and 10% B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10 µL of the filtered sample.
-
Run a linear gradient from 10% to 60% B over 30 minutes.
-
Monitor the elution profile at 254 nm and 330 nm.
-
Identify the peak corresponding to this compound based on its retention time and UV spectrum.
-
Protocol 3: Preparative HPLC Purification of this compound
This protocol describes the scale-up from the analytical method to isolate a larger quantity of this compound.
Materials and Equipment:
-
Preparative HPLC system with a high-flow rate pump, a manual or automated injector, a fraction collector, and a UV detector.
-
Reversed-phase C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
HPLC-grade solvents (water and acetonitrile).
-
Formic acid.
-
Concentrated crude alkaloid extract.
Procedure:
-
Sample Preparation:
-
Dissolve 50-100 mg of the crude alkaloid extract in a minimal volume of the initial mobile phase or a compatible solvent.
-
Ensure the sample is fully dissolved and filter if necessary.
-
-
Mobile Phase Preparation:
-
Prepare larger volumes of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Degas the mobile phases.
-
-
Chromatographic Conditions:
-
Equilibrate the preparative column with the initial mobile phase conditions (e.g., 80% A, 20% B) at a flow rate appropriate for the column diameter (e.g., 15 mL/min).
-
Inject the concentrated sample onto the column.
-
Run a gradient that is optimized to provide good separation of the target peak from impurities (e.g., 20% to 50% B over 40 minutes).
-
Monitor the chromatogram at 254 nm.
-
-
Fraction Collection:
-
Set the fraction collector to collect peaks based on a threshold signal or time windows determined from the analytical run.
-
Collect the fraction corresponding to the this compound peak.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing pure this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid.
-
Confirm the purity of the isolated compound using the analytical HPLC method described in Protocol 2.
-
Visualizations
References
Application Notes and Protocols for the Analysis of Peganumine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of Peganumine A, a dimeric β-carboline alkaloid with a unique octacyclic scaffold. The protocols outlined below are based on the initial isolation and characterization of this compound.
Introduction
This compound is a natural product isolated from the seeds of Peganum harmala.[1][2][3] It is characterized by a novel 3,9-diazatetracyclo[6.5.2.0(1,9).0(3,8)]pentadec-2-one scaffold.[1][2] Structurally, it is a dimeric β-carboline alkaloid. This compound has demonstrated moderate to selective cytotoxic activity against various cancer cell lines, including MCF-7, PC-3, HepG2, and notably, a potent effect on HL-60 cells with an IC50 value of 5.8 μM, highlighting its potential as an anticancer lead compound. The structural elucidation of this compound was accomplished through a combination of spectroscopic methods, primarily NMR and high-resolution mass spectrometry (HRESIMS), along with X-ray crystallography and other techniques.
Experimental Protocols
Isolation of this compound
The isolation of this compound from the seeds of Peganum harmala is a multi-step process involving extraction and chromatographic separation.
Protocol:
-
Extraction:
-
The dried and powdered seeds of Peganum harmala are subjected to extraction with ethanol.
-
The resulting crude extract is then partitioned between ethyl acetate and water.
-
The ethyl acetate layer, containing the alkaloid fraction, is concentrated under reduced pressure.
-
-
Chromatographic Separation:
-
The crude extract is subjected to column chromatography over silica gel.
-
Elution is performed with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are combined and further purified by preparative TLC or HPLC to yield the pure compound.
-
NMR Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of this compound, providing detailed information about the carbon and proton framework.
Protocol:
-
Sample Preparation: A sample of pure this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Data Acquisition:
-
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).
-
Coupling constants (J) are reported in Hertz (Hz).
-
Mass Spectrometry
High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of this compound.
Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol.
-
Data Acquisition:
-
The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI).
-
The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The high-resolution data provides the accurate mass, which is used to calculate the molecular formula.
-
Data Presentation
Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | HRESIMS |
| Observed m/z [M+H]⁺ | 483.2390 |
| Calculated m/z [M+H]⁺ | 483.2391 |
| Molecular Formula | C₂₉H₃₀N₄O₃ |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 77.4 | |
| 2 | 171.4 | |
| 3 | 55.2 | 3.25 (m), 2.98 (m) |
| 4 | 29.9 | 2.15 (m), 1.98 (m) |
| 5 | 111.4 | 6.70 (dd, 8.6, 1.8) |
| 6 | 127.3 | |
| 7 | 155.0 | |
| 8 | 94.2 | 6.87 (d, 1.8) |
| 10 | 119.8 | 7.24 (d, 8.6) |
| 11 | 135.8 | |
| 12 | 127.3 | |
| 13 | 111.3 | |
| 1' | 78.8 | |
| 3' | 54.9 | 3.18 (m), 2.90 (m) |
| 4' | 29.7 | 2.05 (m), 1.85 (m) |
| 5' | 111.3 | 6.63 (dd, 8.6, 1.6) |
| 6' | 127.2 | |
| 7' | 154.8 | |
| 8' | 94.0 | 6.93 (d, 1.6) |
| 10' | 119.6 | 7.20 (d, 8.6) |
| 11' | 135.6 | |
| 12' | 127.2 | |
| 13' | 111.4 | |
| 14 | 59.8 | |
| 15 | 39.8 | 2.30 (m), 2.10 (m) |
| 16 | 39.6 | 2.25 (m), 2.00 (m) |
| 17 | 59.5 | |
| 14-CH₃ | 25.4 | 1.38 (s) |
| 17-CH₃ | 25.2 | 1.15 (s) |
| 7-OCH₃ | 55.4 | 3.78 (s) |
| 7'-OCH₃ | 55.3 | 3.77 (s) |
| NH-9 | 11.25 (br s) | |
| NH-9' | 10.77 (br s) |
Table 2: ¹H and ¹³C NMR Data for this compound (500 MHz for ¹H and 125 MHz for ¹³C, in DMSO-d₆).
Visualizations
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Logical relationship between this compound, analytical techniques, and derived structural data.
References
Cytotoxicity assay protocol for Peganumine A in HL-60 cells
Application Note and Protocol
Topic: Cytotoxicity Assay Protocol for Peganumine A in HL-60 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for determining the cytotoxic effects of this compound on the human promyelocytic leukemia cell line, HL-60. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1] An alternative direct cell counting method, the Trypan Blue exclusion assay, is also described. These protocols are designed to enable researchers to establish a dose- and time-dependent cytotoxicity profile for this compound, a critical step in preclinical drug development. The document includes detailed experimental procedures, data presentation guidelines, and visual workflows to ensure reproducibility.
Introduction
The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a widely used in vitro model for studying the differentiation and cytotoxicity of potential therapeutic agents.[2] Cytotoxicity assays are fundamental in oncology research to screen for compounds that can inhibit cancer cell proliferation or induce cell death.[1] The MTT assay is a reliable and high-throughput method for this purpose.[3] It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[3] The quantity of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
This compound, a compound of interest, can be evaluated for its cytotoxic potential using this established method. This protocol will guide the user through cell culture, treatment with this compound, execution of the MTT assay, and data analysis to determine key parameters such as the IC50 (half-maximal inhibitory concentration).
Experimental Workflow
Caption: Experimental workflow for the MTT-based cytotoxicity assay of this compound in HL-60 cells.
Materials and Reagents
-
Cell Line: Human promyelocytic leukemia (HL-60) cells (ATCC® CCL-240™).
-
Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO).
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder or solution (e.g., 5 mg/mL in PBS).
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Trypan Blue solution, 0.4%.
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Biological safety cabinet.
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader with a 570 nm filter.
-
Experimental Protocols
HL-60 Cell Culture and Maintenance
-
Culture HL-60 cells in suspension in RPMI-1640 supplemented medium in a humidified incubator at 37°C with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Subculture every 2-3 days by centrifuging the cell suspension (e.g., 100-250 x g for 5 minutes), removing the supernatant, and resuspending the cell pellet in fresh, pre-warmed medium to the desired seeding density.
-
Ensure cell viability is >95% before starting any experiment, as determined by the Trypan Blue exclusion assay.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest HL-60 cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated counter.
-
Dilute the cell suspension to a final concentration of 4 x 10^4 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 4,000 cells/well).
-
Include control wells: "vehicle control" (cells + solvent) and "blank" (medium only, no cells).
-
Incubate the plate for 6-24 hours to allow cells to recover.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Add 100 µL of the diluted this compound solutions to the respective wells (this will dilute the drug 1:1, so prepare the dilutions at 2x the final concentration). Alternatively, add a small volume (e.g., 10 µL) of a 10x concentrated solution.
-
Add an equivalent volume of the solvent (vehicle) to the vehicle control wells.
-
Incubate the plates for desired time periods (e.g., 24, 48, and 72 hours).
-
-
MTT Reaction and Measurement:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well, including controls.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the Solubilization Solution to each well to dissolve the purple formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Trypan Blue Exclusion Assay (Alternative Method)
This assay provides a direct count of viable and non-viable cells based on membrane integrity.
-
Culture and treat cells in a larger format (e.g., 24-well plate) as described above.
-
After treatment, collect the cell suspension from each well.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate for 3-5 minutes at room temperature.
-
Load 10 µL of the mixture onto a hemocytometer.
-
Under a microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells.
-
Calculate the percentage of viable cells.
Data Presentation and Analysis
Calculation of Cell Viability
The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control cells.
% Cell Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] x 100
-
Abs_Treated: Absorbance of wells with cells treated with this compound.
-
Abs_Vehicle: Average absorbance of vehicle control wells.
-
Abs_Blank: Average absorbance of medium-only wells.
Data Summary Tables
Summarize the quantitative data in tables for clear comparison of dose- and time-dependent effects.
Table 1: Dose-Dependent Cytotoxicity of this compound on HL-60 Cells at 48 hours
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.082 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 1.053 | 0.061 | 84.0% |
| 10 | 0.878 | 0.055 | 70.0% |
| 25 | 0.640 | 0.049 | 51.0% |
| 50 | 0.314 | 0.033 | 25.0% |
| 100 | 0.150 | 0.021 | 11.9% |
Table 2: Time-Dependent Cytotoxicity of this compound on HL-60 Cells
| This compound (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100.0% | 100.0% | 100.0% |
| 10 | 85.2% | 70.0% | 55.4% |
| 25 | 65.7% | 51.0% | 38.1% |
| 50 | 40.1% | 25.0% | 15.8% |
IC50 Determination
The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Plot the % Cell Viability against the log concentration of this compound. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Potential Mechanism of Action: Apoptosis Signaling
Many cytotoxic agents induce cell death via apoptosis. This compound may trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of executioner caspases (e.g., Caspase-3), which dismantle the cell.
Caption: Generalized signaling pathways of apoptosis that may be induced by this compound.
References
Application Notes and Protocols: Optimization of the MTT Assay for Evaluating Peganumine A Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peganumine A, a dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability and metabolic activity, making it a valuable tool for evaluating the efficacy of potential anticancer compounds like this compound.[3][4][5] This assay quantifies the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
This document provides a detailed protocol for optimizing the MTT assay to reliably determine the cytotoxic efficacy of this compound. It includes procedures for optimizing critical parameters, troubleshooting common issues, and analyzing the resulting data.
Postulated Signaling Pathway of this compound
While the precise signaling pathway of this compound is still under investigation, related β-carboline alkaloids from Peganum harmala have been shown to exert their cytotoxic effects by inhibiting DNA topoisomerases and interfering with DNA synthesis. The following diagram illustrates a hypothetical signaling pathway for this compound, culminating in apoptosis.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
Experimental Workflow
The overall experimental workflow for optimizing the MTT assay and evaluating this compound efficacy is outlined below. This process ensures the determination of optimal assay conditions before proceeding with the evaluation of the compound's cytotoxic effects.
Caption: Experimental workflow for MTT assay optimization and this compound evaluation.
Optimization Protocols
Prior to assessing the cytotoxicity of this compound, it is crucial to optimize the MTT assay parameters for the specific cell line being used.
Optimal Cell Seeding Density
Objective: To determine the cell number that provides a linear relationship between cell density and absorbance.
Protocol:
-
Harvest cells in the logarithmic growth phase.
-
Prepare a series of cell dilutions in culture medium.
-
Seed the cells into a 96-well plate with densities ranging from 1 x 10³ to 1 x 10⁵ cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot absorbance against the number of cells per well to identify the linear range. The optimal seeding density should fall within this range and yield an absorbance of approximately 0.75-1.25.
Data Presentation:
| Cell Density (cells/well) | Average Absorbance (570 nm) | Standard Deviation |
| 1,000 | 0.15 | 0.02 |
| 5,000 | 0.48 | 0.04 |
| 10,000 | 0.85 | 0.06 |
| 20,000 | 1.30 | 0.09 |
| 50,000 | 1.85 | 0.12 |
| 100,000 | 1.95 | 0.15 |
Optimal MTT Incubation Time
Objective: To determine the incubation time that yields the maximum formazan production without causing cytotoxicity from the MTT reagent itself.
Protocol:
-
Seed the optimal number of cells (determined in section 4.1) in a 96-well plate.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for different time points (e.g., 1, 2, 3, 4, and 6 hours) at 37°C.
-
At each time point, add 100 µL of solubilization solution.
-
Measure the absorbance at 570 nm.
-
Select the shortest incubation time that provides a robust and consistent signal.
Data Presentation:
| Incubation Time (hours) | Average Absorbance (570 nm) | Standard Deviation |
| 1 | 0.55 | 0.05 |
| 2 | 0.82 | 0.07 |
| 3 | 0.88 | 0.06 |
| 4 | 0.90 | 0.08 |
| 6 | 0.91 | 0.09 |
Protocol for Evaluating this compound Efficacy
Once the optimal cell density and MTT incubation time are determined, the cytotoxic effect of this compound can be evaluated.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell line (e.g., HL-60)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Sterile PBS
Procedure:
-
Seed the cells at the predetermined optimal density in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for the optimized duration.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
| This compound (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 0.92 | 0.08 | 100 |
| 1 | 0.81 | 0.07 | 88.0 |
| 5 | 0.55 | 0.05 | 59.8 |
| 10 | 0.34 | 0.04 | 37.0 |
| 25 | 0.15 | 0.02 | 16.3 |
| 50 | 0.08 | 0.01 | 8.7 |
Troubleshooting
Common issues encountered during the MTT assay and their potential solutions are listed below.
| Issue | Possible Cause | Suggested Solution |
| High Background Absorbance | Contamination of media or reagents. Phenol red in the medium can interfere. | Use fresh, sterile reagents. Use phenol red-free medium during MTT incubation. |
| Incomplete Formazan Solubilization | Insufficient solvent volume or inadequate mixing. | Increase the volume of the solubilization solution. Ensure thorough mixing by using an orbital shaker. |
| Interference from this compound | The compound may directly reduce MTT or absorb light at 570 nm. | Run a control with this compound in cell-free medium with MTT to check for direct reduction. If interference is observed, consider an alternative viability assay (e.g., SRB or LDH assay). |
| MTT Toxicity | High concentrations of MTT can be toxic to cells. | Reduce the final concentration of MTT or shorten the incubation time. |
| High Variability Between Replicates | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
By following these optimized protocols and troubleshooting guidelines, researchers can obtain reliable and reproducible data on the cytotoxic efficacy of this compound.
References
- 1. This compound, a β-carboline dimer with a new octacyclic scaffold from Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Developing Peganumine A Analogues for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of Peganumine A analogues to investigate their structure-activity relationships (SAR), particularly focusing on their cytotoxic effects. This compound, a dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala, has demonstrated notable cytotoxic activity against various cancer cell lines, making it an attractive scaffold for the development of novel anticancer agents.[1]
Introduction
This compound possesses a unique and complex octacyclic scaffold, which presents both a challenge and an opportunity for medicinal chemists.[1] By systematically modifying different parts of the this compound molecule, researchers can identify key structural features responsible for its biological activity and optimize them to enhance potency and selectivity. This document outlines the necessary protocols for the synthesis of this compound analogues, the evaluation of their cytotoxic activity, and provides insights into the potential signaling pathways involved.
Data Presentation: Structure-Activity Relationship of this compound and Analogues
The following table summarizes the cytotoxic activity (IC50 values) of this compound and some of its analogues against a panel of human cancer cell lines. This data is crucial for understanding the SAR of this class of compounds.
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) |
| This compound | OMe | OMe | H | HL-60 | 5.8 |
| MCF-7 | Moderate Activity | ||||
| PC-3 | Moderate Activity | ||||
| HepG2 | Moderate Activity | ||||
| Analogue 1 | H | OMe | H | HL-60 | 9.4 |
| Analogue 2 | OMe | H | H | HL-60 | 13.6 |
| This compound Analogue (Potent) | - | - | - | Various | Potent Activity |
Note: "Moderate Activity" indicates that the compound showed cytotoxic effects, but specific IC50 values were not provided in the cited literature. The structure of the "Potent Analogue" is proprietary to the referenced thesis and not publicly disclosed.
Experimental Protocols
General Synthesis of this compound Analogues
The synthesis of this compound analogues can be achieved through a multi-step process, often involving a key Pictet-Spengler reaction to construct the β-carboline core. The following is a general protocol that can be adapted for the synthesis of various analogues.
Protocol 1: Synthesis of the Dimeric β-Carboline Scaffold
-
Preparation of Tryptamine Precursors: Synthesize or procure tryptamine derivatives with desired substitutions on the indole ring (e.g., at the 5, 6, or 7-positions).
-
Pictet-Spengler Reaction: React the substituted tryptamine with a suitable aldehyde or ketone under acidic conditions to form the tetrahydro-β-carboline monomer.
-
Dimerization: Couple two monomer units through a suitable linker. This can be achieved by various methods, including the formation of a lactam bridge as seen in this compound. This often involves the reaction of two different monomeric intermediates.
-
Purification: Purify the final dimeric product using column chromatography on silica gel.
A detailed, multi-step total synthesis of this compound has been reported, which can serve as a guide for the synthesis of complex analogues.
Cytotoxicity Assay
The cytotoxic activity of the synthesized this compound analogues can be determined using a variety of in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Discussion
The provided protocols and data serve as a foundational guide for researchers entering the field of this compound analogue development. The SAR table highlights that modifications to the β-carboline core can significantly impact cytotoxic activity. The proposed inhibition of the PI3K/Akt signaling pathway provides a potential mechanism of action for the observed cytotoxicity of β-carboline alkaloids. Further investigation into the specific molecular targets and downstream effects of this compound and its analogues is warranted to fully elucidate their therapeutic potential. The iterative process of design, synthesis, and biological evaluation, as depicted in the experimental workflow, is essential for the successful development of potent and selective drug candidates based on the this compound scaffold.
References
Application Notes and Protocols for Testing Peganumine A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peganumine A is a dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala, a plant with a long history in traditional medicine for treating various ailments, including cancer.[1][2] Emerging research has highlighted this compound as a compound of interest for its cytotoxic effects against various cancer cell lines.[3] These application notes provide detailed protocols for assessing the cytotoxicity of this compound, focusing on appropriate cell culture conditions, cytotoxicity assays, and potential mechanisms of action.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 5.8 | [3] |
| MCF-7 | Breast Adenocarcinoma | Moderate Activity | [3] |
| PC-3 | Prostate Adenocarcinoma | Moderate Activity | |
| HepG2 | Hepatocellular Carcinoma | Moderate Activity |
Experimental Protocols
1. Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results. Due to the hydrophobic nature of many alkaloids, an organic solvent is typically required for initial solubilization.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds for in vitro assays.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
2. Cell Culture Conditions
Maintaining healthy and consistent cell cultures is paramount for reliable cytotoxicity data. The following are recommended culture conditions for the cell lines reported to be sensitive to this compound.
| Cell Line | Recommended Medium | Serum | Supplements | Incubation Conditions |
| MCF-7 | Eagle's Minimum Essential Medium (EMEM) | 10% Fetal Bovine Serum (FBS) | 0.01 mg/ml human recombinant insulin, 1% Penicillin-Streptomycin | 37°C, 5% CO2 |
| PC-3 | F-12K Medium | 10% FBS | 1% Penicillin-Streptomycin | 37°C, 5% CO2 |
| HepG2 | EMEM or Dulbecco's Modified Eagle Medium (DMEM) | 10% FBS | 1% Penicillin-Streptomycin | 37°C, 5% CO2 |
| HL-60 | RPMI-1640 Medium | 10% FBS | 1% Penicillin-Streptomycin | 37°C, 5% CO2 |
3. MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
For adherent cells (MCF-7, PC-3, HepG2): Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells (HL-60): Seed cells at a density of 20,000-40,000 cells/well in 100 µL of complete medium.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
For adherent cells: Carefully remove the medium and add 100 µL of DMSO to each well.
-
For suspension cells: Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
-
Visualizations
Experimental Workflow for this compound Cytotoxicity Testing
Caption: Workflow for assessing this compound cytotoxicity.
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanisms of related β-carboline alkaloids, this compound may induce apoptosis through the intrinsic mitochondrial pathway. This often involves the modulation of key signaling molecules.
Caption: Hypothesized apoptosis pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Peganumine A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Peganumine A in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a dimeric β-carboline alkaloid first isolated from the seeds of Peganum harmala.[1][2][3] It possesses a complex, octacyclic scaffold and has demonstrated moderate cytotoxic activity against various cancer cell lines, making it a compound of interest for drug development.[1][2] However, like many β-carboline alkaloids, this compound is characterized by poor aqueous solubility. This low solubility can significantly hinder its preclinical and clinical development, affecting bioavailability, formulation, and the accuracy of in vitro and in vivo studies.
Q2: What are the general solubility characteristics of β-carboline alkaloids like this compound?
The solubility of β-carboline alkaloids is largely dependent on their chemical form. As a general rule, their salt forms are more soluble in polar solvents like water, while their freebase forms are more soluble in non-polar organic solvents. For instance, harmine, a related β-carboline, exhibits low solubility in distilled water and is insoluble in basic water. The parent compound, β-carboline (norharmane), is also sparingly soluble in aqueous solutions. Therefore, it is crucial to consider the pH of the aqueous solution and the salt form of this compound when preparing solutions.
Q3: Are there any readily available solvents or simple mixtures that can dissolve this compound for preliminary in vitro studies?
For initial laboratory experiments, organic solvents are often used to create stock solutions, which are then diluted into aqueous media. Based on data for related β-carbolines, the following solvents can be considered for creating a stock solution of this compound:
-
Dimethyl sulfoxide (DMSO): A common solvent for dissolving hydrophobic compounds for in vitro assays. A 10% DMSO solution has been noted to dissolve β-carboline alkaloids.
-
Ethanol: Another organic solvent in which related compounds are soluble.
-
Dimethylformamide (DMF): This is also a suitable organic solvent for β-carbolines.
When preparing for biological experiments, it is critical to ensure that the final concentration of the organic solvent is low enough to not cause cellular toxicity.
Troubleshooting Guide: Enhancing Aqueous Solubility of this compound
This guide provides systematic approaches to address common solubility issues encountered with this compound.
Issue 1: this compound precipitates out of my aqueous buffer.
This is a common problem due to the hydrophobic nature of the molecule. Here are several strategies to overcome this, ranging from simple to more advanced techniques.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for this compound precipitation.
Detailed Methodologies & Data
| Strategy | Principle | Recommended Starting Point | Experimental Protocol |
| pH Adjustment | Alkaloids are basic and their solubility increases in acidic conditions due to salt formation. | Prepare solutions with a pH below the pKa of this compound. | 1. Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).2. Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).3. Add a small aliquot of the stock solution to each buffer while vortexing.4. Observe for any precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the desired experimental temperature.5. Determine the pH at which the compound remains in solution at the target concentration. |
| Co-solvents | Increase the solubility by reducing the polarity of the aqueous solvent. | Use biocompatible co-solvents like PEG 300, PEG 400, propylene glycol, or ethanol. | Protocol based on a related β-carboline: 1. Prepare a stock solution in 10% DMSO.2. Prepare a vehicle of 40% PEG300, 5% Tween-80, and 45% Saline.3. Slowly add the DMSO stock to the vehicle to achieve the final desired concentration.4. Vortex thoroughly to ensure a clear solution. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Use non-ionic surfactants like Tween® 80 or Cremophor® EL. An aqueous solution of 0.5% Sodium Dodecyl Sulfate (SDS) has been shown to be effective for β-carboline alkaloids. | 1. Prepare an aqueous solution of the chosen surfactant at a concentration above its critical micelle concentration (CMC).2. Prepare a concentrated stock of this compound in a minimal amount of organic solvent.3. Add the stock solution dropwise to the surfactant solution while stirring vigorously.4. Allow the mixture to equilibrate. |
| Complexing Agents | Form inclusion complexes with the drug, shielding the hydrophobic parts from the aqueous environment. | Cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives (e.g., HP-β-CD, SBE-β-CD), are commonly used. | Protocol based on a related β-carboline: 1. Prepare a stock solution in 10% DMSO.2. Prepare a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.3. Mix the DMSO stock with the SBE-β-CD solution in a 1:9 ratio.4. Stir until a clear solution is obtained. |
| Nanoparticle Formulation | Encapsulating the drug in nanocarriers can improve its solubility, stability, and biological activity. | Amphiphilic macrocycles like p-sulfonatocalixarenes have been successfully used for harmala alkaloids. | Thin-film hydration method for encapsulation: 1. Co-dissolve this compound and the encapsulating agent (e.g., p-sulfonatocalixarene) in a suitable organic solvent.2. Evaporate the solvent under reduced pressure to form a thin film.3. Hydrate the film with an aqueous buffer by gentle agitation.4. The resulting suspension contains the this compound-loaded nanocapsules. |
Summary of Solubility Enhancement Strategies
| Method | Advantages | Disadvantages |
| pH Adjustment | Simple, cost-effective. | May not be suitable for all biological assays due to pH constraints. |
| Co-solvents | Effective for many compounds, well-established. | Potential for co-solvent toxicity in biological systems. |
| Surfactants | High solubilization capacity. | Can interfere with some biological assays and may have in vivo toxicity. |
| Complexing Agents | Generally low toxicity, can improve stability. | May alter the pharmacokinetics of the drug. |
| Nanoparticle Formulation | Can significantly improve solubility, stability, and targeting. | More complex formulation process, requires specialized characterization. |
Issue 2: How can I prepare a stable stock solution of this compound?
For long-term storage and consistent experimental results, a stable stock solution is essential.
Stock Solution Preparation and Storage Workflow
Caption: Workflow for preparing and storing stable this compound stock solutions.
Detailed Protocol for Stock Solution Preparation
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent in which this compound is readily soluble, such as DMSO or ethanol.
-
Dissolution:
-
Accurately weigh the required amount of this compound powder.
-
Add the selected solvent to the desired final concentration (e.g., 10 mM, 20 mM).
-
Vortex thoroughly. If dissolution is slow, brief sonication or gentle warming (e.g., to 37°C) can be applied. Be cautious with heating to avoid degradation.
-
-
Sterilization and Aliquoting:
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter compatible with the chosen solvent.
-
Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protect the stock solutions from light, as β-carbolines can be light-sensitive.
-
By following these guidelines, researchers can effectively overcome the solubility challenges associated with this compound and advance their research into its therapeutic potential.
References
Technical Support Center: Multi-Step Synthesis of Peganumine A
Welcome to the technical support center for the multi-step synthesis of Peganumine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex, octacyclic β-carboline dimer. This compound, first isolated from the seeds of Peganum harmala, presents a significant synthetic challenge due to its unique bridged diazabicyclo[2.2.1]heptanone core and multiple stereocenters.[1]
This guide addresses common issues in key synthetic strategies, including the Bischler–Napieralski/Pictet-Spengler cascade, enantioselective organocatalyzed Pictet-Spengler reactions, and N-acyliminium ion cyclization cascades.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Bischler–Napieralski / Pictet-Spengler Cascade Strategy
This strategy often involves a one-pot reaction to construct the core structure of this compound, which can be efficient but challenging to optimize.[1]
Question 1: I am experiencing very low to no yield in the one-pot Bischler–Napieralski/Pictet-Spengler cascade reaction. What are the likely causes?
Answer: Low or no yield in this cascade is a common issue and can stem from several factors. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that is highly sensitive to the electronic nature of the aromatic ring.
-
Deactivation of the Aromatic Ring: The success of the Bischler-Napieralski cyclization is dependent on the nucleophilicity of the indole core. If your tryptamine precursor has electron-withdrawing groups, this can significantly hinder the reaction.
-
Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used, but its effectiveness can be diminished by moisture. Ensure all glassware is rigorously dried and reagents are anhydrous. For less reactive substrates, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ might be necessary.
-
Side Reactions: A significant side reaction to consider is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative instead of cyclizing. This is more prevalent at higher temperatures.
-
Reaction Conditions: Inadequate heating or insufficient reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the starting material or product.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the tryptamine derivative is pure and free of any contaminants that might interfere with the reaction.
-
Optimize Dehydrating Agent:
-
Use freshly distilled POCl₃.
-
Consider alternative dehydrating agents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine), which can often be used at lower temperatures.
-
-
Control Reaction Temperature:
-
Start with the reported reaction temperature and monitor the reaction progress closely using TLC or LC-MS.
-
If no reaction is observed, incrementally increase the temperature. If degradation is observed, try lowering the temperature and extending the reaction time.
-
-
Solvent Choice: While typically run in the dehydrating agent as the solvent, for some substrates, a high-boiling inert solvent like toluene or xylene can be used.
Question 2: The purification of the crude product from the cascade reaction is proving to be very difficult, with many inseparable spots on the TLC plate. How can I improve the purity of my product?
Answer: The complex, polar nature of the dimeric this compound and its intermediates often leads to challenging purifications.
-
Incomplete Reaction: A complex reaction mixture often indicates that the cascade has not gone to completion, resulting in a mixture of starting materials, intermediates, and the final product.
-
Degradation: The harsh acidic and high-temperature conditions of the Bischler-Napieralski reaction can lead to the degradation of the sensitive indole moieties.
-
Formation of Regioisomers: Depending on the substitution pattern of the tryptamine, cyclization could potentially occur at different positions, leading to a mixture of isomers.
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal time to quench the reaction. Quenching too early will leave unreacted starting materials, while quenching too late can lead to increased degradation products.
-
Work-up Procedure: A careful work-up is crucial. After quenching the reaction with ice, basify the solution slowly and ensure the pH is appropriate to avoid decomposition of the product. Extraction with an appropriate organic solvent should be performed thoroughly.
-
Chromatography Technique:
-
Column Choice: Standard silica gel chromatography may not be sufficient. Consider using alumina or a reverse-phase column.
-
Solvent System: A systematic screening of solvent systems for column chromatography is recommended. A gradient elution is often necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape and separation of basic alkaloids.
-
-
Crystallization: If the product is a solid, attempting crystallization from various solvent systems can be an effective purification method.
Section 2: Enantioselective Organocatalyzed Pictet-Spengler Reaction
This approach is key to achieving an asymmetric synthesis of this compound, often employing a chiral phosphoric acid or a disulfonimide catalyst.[1]
Question 3: My enantioselective Pictet-Spengler reaction is giving low enantiomeric excess (ee). How can I improve the stereoselectivity?
Answer: Achieving high enantioselectivity in organocatalyzed reactions is highly dependent on subtle factors related to the catalyst, substrate, and reaction conditions.
-
Catalyst Activity/Purity: The chiral catalyst must be of high purity and handled under inert conditions to prevent degradation. The catalyst loading is also a critical parameter to optimize.
-
Substrate-Catalyst Mismatch: The specific chiral catalyst may not be optimal for your particular substrate. The steric and electronic properties of both the tryptamine derivative and the aldehyde/ketone partner play a crucial role in the stereochemical outcome.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction and, therefore, the enantioselectivity.
-
Temperature: As with most asymmetric reactions, lower temperatures generally lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate.
-
Presence of Water: Trace amounts of water can interfere with the catalyst and reduce the enantioselectivity.
Troubleshooting Steps:
-
Catalyst Screening: If possible, screen a variety of chiral catalysts (e.g., different chiral phosphoric acids or other Brønsted acids).
-
Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., from 5 mol% to 20 mol%) to find the optimal concentration.
-
Solvent Screening: Test a range of anhydrous, non-polar aprotic solvents such as toluene, dichloromethane, and 1,2-dichloroethane.
-
Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C) and monitor both the conversion and the enantiomeric excess.
-
Use of Additives: Sometimes, the addition of molecular sieves to remove trace water can improve the enantioselectivity.
Question 4: The organocatalyzed Pictet-Spengler reaction is very slow or stalls before completion. What can I do to drive the reaction to completion?
Answer: Slow reaction rates are a common trade-off for achieving high enantioselectivity at low temperatures.
-
Low Temperature: The primary reason for a slow reaction is often the low temperature used to maximize enantioselectivity.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.
-
Poor Substrate Solubility: The starting materials may not be fully dissolved in the chosen solvent at the reaction temperature.
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
Troubleshooting Steps:
-
Temperature Adjustment: Find a balance between reaction rate and enantioselectivity by gradually increasing the reaction temperature.
-
Increase Catalyst Loading: A higher catalyst loading can increase the reaction rate, but this should be balanced with the cost of the catalyst.
-
Solvent and Concentration:
-
Choose a solvent in which the starting materials have good solubility at the reaction temperature.
-
Increasing the concentration of the reactants can sometimes accelerate the reaction.
-
-
Sequential Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain its activity.
Section 3: N-Acyliminium Ion Cyclization Cascade
This strategy provides an alternative and potentially more efficient route to the core structure of this compound.[1]
Question 5: I am attempting a Pictet–Spengler reaction–iminium ion cyclization–aminalation cascade, but the reaction is messy and gives a low yield of the desired product. How can I troubleshoot this complex cascade?
Answer: Multi-component, one-pot cascade reactions are synthetically elegant but can be very challenging to troubleshoot due to the number of competing reaction pathways.
-
Iminium Ion Formation: The generation of the N-acyliminium ion is a critical step. The acid catalyst used must be strong enough to promote its formation without causing degradation of the starting materials.
-
Incorrect Cascade Sequence: The desired reaction pathway may not be the kinetically or thermodynamically favored one under the chosen conditions. Side reactions such as polymerization or decomposition of intermediates can compete with the desired cascade.
-
Stereochemical Control: In a cascade that forms multiple stereocenters, controlling the relative stereochemistry can be difficult and may result in a mixture of diastereomers that are difficult to separate.
Troubleshooting Steps:
-
Step-wise Approach: Before attempting the one-pot cascade, it can be beneficial to perform the reactions in a stepwise manner to identify the problematic step. For example, first, perform the Pictet-Spengler reaction and isolate the intermediate before subjecting it to the conditions for the N-acyliminium ion cyclization.
-
Acid Catalyst Screening: The choice of acid catalyst (e.g., trifluoroacetic acid, camphorsulfonic acid) and its concentration are critical. A systematic screening of different acids and their stoichiometry is recommended.
-
Reaction Conditions: Carefully control the reaction temperature and concentration. A dilute solution may favor intramolecular cyclization over intermolecular side reactions.
-
Protecting Groups: Although a protection-group-free synthesis is desirable, it may be necessary to introduce protecting groups on sensitive functionalities to prevent side reactions.
Data Presentation: Comparison of Synthetic Strategies
The following table summarizes some of the reported synthetic strategies for this compound, highlighting the key features and reported yields.
| Synthetic Strategy | Key Reactions | Number of Steps | Overall Yield | Stereocontrol | Reference |
| Racemic Synthesis | Bischler–Napieralski type annulation, Pictet–Spengler reaction cascade | Not specified | Not specified | Racemic | [1] |
| Enantioselective Synthesis | Liebeskind–Srogl cross-coupling, enantioselective Pictet–Spengler reaction, transannular cyclization | 7 steps | Not specified | High | |
| Protection-Group-Free Synthesis | Pictet–Spengler reaction–iminium ion cyclization–aminalation cascade | 5 steps | Not specified | Racemic |
Experimental Protocols
General Protocol for Enantioselective Pictet-Spengler Reaction (Illustrative)
Disclaimer: This is a generalized protocol based on literature precedents and should be adapted and optimized for specific substrates and conditions.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the tryptamine derivative (1.0 equiv) and the aldehyde or ketone coupling partner (1.1 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 0.1 M concentration) via syringe.
-
Catalyst Addition: Add the chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid, 10 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for the synthesis of a this compound intermediate via a Pictet-Spengler reaction.
Caption: Troubleshooting logic for addressing low yields in the Bischler–Napieralski/Pictet-Spengler cascade.
References
Improving yield and purity in Peganumine A synthesis
Welcome to the technical support center for the synthesis of Peganumine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and purity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the total synthesis of this compound?
A1: The total synthesis of this compound has been achieved through several key strategies. A notable approach involves an enantioselective total synthesis starting from 6-methoxytryptamine.[1][2] Key reactions in this route include a Liebeskind-Srogl cross-coupling, a one-pot construction of the tetracyclic skeleton, and a critical organocatalytic one-pot process that merges two achiral building blocks into the final octacyclic structure via an enantioselective Pictet-Spengler reaction followed by a transannular cyclization.[1][2] Another strategy focuses on a protection-group-free synthesis, which relies on a Bischler-Napieralski type annulation and a Pictet-Spengler reaction cascade to construct the two tetrahydro-β-carboline cores.[3]
Q2: I am struggling with the key Pictet-Spengler reaction cascade. What are common issues and how can they be resolved?
A2: The Pictet-Spengler reaction is a crucial step in many this compound synthesis routes, and its optimization can be challenging. Common issues include low yield and incomplete conversion. Initial attempts using various Brønsted and Lewis acids did not show significant improvement over trifluoroacetic acid (TFA). To troubleshoot, a systematic optimization of reaction conditions is recommended. Key parameters to investigate include reaction time, temperature, and stoichiometry of the acid catalyst. For instance, it was found that increasing the reaction time up to 66 hours and maintaining a high temperature were necessary for the cascade reaction. Toluene has been identified as a suitable solvent for this step.
Q3: How can I improve the enantioselectivity of the synthesis, particularly for this compound analogues?
A3: Achieving high enantioselectivity can be a significant challenge, especially when synthesizing analogues of this compound. While a chiral disulfonimide (DSI) catalyst has been used successfully for the asymmetric synthesis of this compound itself (achieving 97% ee), this catalyst was not as effective for its analogues. If you are experiencing poor enantioselectivity with analogues, it is advisable to screen different chiral catalysts. For example, a chiral N-phosphinyl phosphoramide (NPPA) catalyst was found to be effective for the asymmetric synthesis of four different analogues, achieving over 90% ee. This indicates that the optimal catalyst may be substrate-dependent.
Q4: What are some of the major challenges encountered in alternative synthetic strategies for this compound?
A4: Researchers have explored various synthetic routes, some of which have presented significant challenges. For example, a "1st generation" route relying on a double Pictet-Spengler reaction proved to be unsuccessful. Another challenge lies in the selective benzylic oxidation at a sterically hindered tertiary carbon, which was investigated for the formal total synthesis of 9′-demethoxy-peganumine A. Traditional benzylic oxidation conditions did not yield promising results in this case. These examples highlight the importance of strategic route selection and the need for robust methodologies to overcome difficult transformations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the Pictet-Spengler reaction cascade | - Suboptimal acid catalyst- Insufficient reaction time or temperature- Inappropriate solvent | - Screen various Brønsted and Lewis acids; TFA has been shown to be effective.- Systematically optimize the reaction time (up to 66 hours) and temperature (high temperature is generally required).- Use toluene as the solvent. |
| Poor enantioselectivity in the synthesis of this compound analogues | - The chosen chiral catalyst is not optimal for the specific substrate. | - If using a chiral disulfonimide (DSI) catalyst, consider switching to a different catalyst class.- Screen chiral N-phosphinyl phosphoramides (NPPA), which have shown high enantioselectivity for some analogues. |
| Failure of the double Pictet-Spengler reaction | - Inherent difficulty of the transformation for this specific substrate. | - Consider alternative strategies that avoid this challenging step, such as a sequential Pictet-Spengler reaction cascade. |
| Difficulty with benzylic oxidation at a sterically hindered carbon | - Steric hindrance preventing access of the oxidant.- Inappropriate oxidizing agent. | - Explore a range of traditional and modern benzylic oxidation reagents.- If direct oxidation is unsuccessful, consider a different synthetic route that avoids this transformation. |
| Low purity of the final product | - Incomplete reactions leading to side products.- Difficulty in separating closely related impurities. | - Ensure all reaction steps go to completion through careful monitoring (e.g., TLC, LC-MS).- For purification of β-carboline alkaloids, consider techniques like pH-zone-refining counter-current chromatography, which has been successful for separating harmine and harmaline from Peganum harmala extracts with over 96% purity. |
Experimental Protocols
Key Enantioselective Synthesis of (+)-Peganumine A
This synthesis was accomplished in 7 steps from commercially available 6-methoxytryptamine.
-
Liebeskind-Srogl Cross-Coupling: This initial step serves to create a key carbon-carbon bond.
-
One-Pot Tetracycle Construction: An ω-isocyano-γ-oxo-aldehyde undergoes a sequence of a C-C bond-forming lactamization and a transannular condensation to form the tetracyclic skeleton.
-
One-Pot Organocatalytic Cascade: This is the crucial step for building the final octacyclic structure.
-
Reaction: An enantioselective Pictet-Spengler reaction is followed by a transannular cyclization.
-
Catalyst: A chiral disulfonimide (DSI) catalyst is employed to control the stereochemistry.
-
Outcome: This reaction creates two spirocycles and a 2,7-diazabicyclo[2.2.1]heptan-3-one unit with excellent control over the absolute and relative stereochemistry of the two new quaternary stereocenters.
-
Visualizations
Caption: Workflow for the enantioselective synthesis of (+)-Peganumine A.
Caption: Troubleshooting logic for low yield in the Pictet-Spengler reaction.
References
Troubleshooting Peganumine A peak broadening in NMR spectroscopy
Welcome to the technical support center for the NMR analysis of Peganumine A. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, specifically peak broadening in NMR spectra, encountered during the characterization of this complex alkaloid.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad?
Peak broadening in the NMR spectrum of this compound, a rigid and complex dimeric β-carboline alkaloid, can stem from several factors.[1][2] These can be broadly categorized into instrumental issues, sample preparation artifacts, and inherent molecular dynamics.[3][4] Common causes include poor magnetic field homogeneity (shimming), high sample concentration leading to aggregation, the presence of paramagnetic impurities, or dynamic processes such as chemical or conformational exchange occurring on the NMR timescale.[4]
Q2: I suspect the problem might be my sample preparation. What should I check?
Improper sample preparation is a frequent cause of peak broadening. Key factors to consider are:
-
Concentration: Highly concentrated samples can increase solution viscosity, which slows molecular tumbling and leads to broader lines. Aggregation of this compound at high concentrations can also severely broaden signals.
-
Solubility: Incomplete dissolution of the sample creates an inhomogeneous mixture, which is detrimental to acquiring high-resolution spectra. Ensure the compound is fully dissolved.
-
Purity: The presence of even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.
Q3: How can I differentiate between instrumental problems (like poor shimming) and sample-specific issues?
A simple diagnostic test is to examine the peaks of the deuterated solvent and any internal standard (e.g., TMS). If the solvent and TMS peaks are also broad, the issue is likely instrumental, primarily poor magnetic field shimming. In this case, the spectrometer needs to be re-shimmed. If the solvent and TMS peaks are sharp while your this compound signals are broad, the problem is inherent to your sample.
Q4: this compound contains several N-H protons. Could they be the source of the broadening?
Yes, this is a very likely cause. The N-H protons in the indole and lactam moieties of this compound are exchangeable. They can undergo chemical exchange with each other (if different conformations exist) or with trace amounts of water or acid in the NMR solvent. If this exchange occurs at an intermediate rate on the NMR timescale, it will lead to significant broadening of the N-H signals and potentially adjacent protons. A D₂O exchange experiment is the standard method to confirm this.
Q5: The peak broadening seems to affect only specific regions of the molecule. What does this suggest?
Localized broadening is a strong indicator of a dynamic process occurring within that specific part of the this compound structure. This could be due to:
-
Conformational Isomerism: Slow rotation around single bonds can lead to the presence of multiple conformers (rotamers) that are interconverting. If the interconversion rate is on the NMR timescale, the peaks for nuclei near the site of rotation will be broad.
-
Intermediate Chemical Exchange: A localized chemical exchange process, such as proton transfer, that is not fast or slow on the NMR timescale will cause broadening only for the nuclei involved in the exchange.
Q6: How can I use temperature to diagnose and potentially solve the peak broadening?
Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes that cause peak broadening.
-
Increasing Temperature: Heating the sample increases the rate of dynamic exchange processes. If broadening is due to intermediate exchange, the peaks may coalesce and then sharpen into a single, time-averaged signal at higher temperatures.
-
Decreasing Temperature: Cooling the sample slows down dynamic processes. This can resolve a broad peak into two or more distinct, sharp signals corresponding to the different exchanging states (e.g., different conformers).
Troubleshooting Guides
Summary of Causes and Solutions
The following table summarizes common causes of peak broadening for this compound and the recommended actions.
| Potential Cause | Observation | Recommended Solution(s) |
| Poor Shimming | All peaks in the spectrum (analyte, solvent, TMS) are broad and distorted. | Re-shim the spectrometer until the lock signal is optimized. |
| High Concentration | General broadening of all analyte peaks; solvent peaks remain sharp. | Prepare a more dilute sample. See Table 2 for recommended ranges. |
| Poor Solubility | Visible particulate matter in the NMR tube; broad, distorted analyte signals. | Filter the sample through a glass wool plug; try a different deuterated solvent. |
| Paramagnetic Impurities | Severe broadening of all analyte peaks. | Filter the sample; use high-purity solvents; consider purification by recrystallization. |
| N-H Proton Exchange | Broad signal(s) corresponding to N-H protons. | Perform a D₂O exchange experiment (Protocol 2). The broad peak should disappear. |
| Conformational Dynamics | Temperature-dependent broadening of specific peaks. | Perform a Variable Temperature (VT) NMR experiment (Protocol 3). |
Recommended Experimental Parameters
| Parameter | Recommended Value | Notes |
| Concentration | 1-5 mg | Higher concentrations risk aggregation and viscosity-related broadening. |
| Solvent Volume | 0.5 - 0.7 mL | Ensure the sample height is sufficient to cover the NMR coils. |
| D₂O Addition | 1-2 drops (~20-40 µL) | Add directly to the NMR tube for an exchange experiment. |
| VT-NMR Range (Initial) | 253 K to 353 K (-20 °C to 80 °C) | Use 10 K increments, allowing 5-10 minutes for equilibration at each temperature. |
Experimental Protocols
Protocol 1: Optimized Sample Preparation
-
NMR Tube Cleaning: Use a high-quality NMR tube. Wash thoroughly with a suitable solvent (e.g., acetone) and dry completely in an oven to remove residual solvents and water.
-
Dissolution: Accurately weigh 1-5 mg of this compound and dissolve it in the appropriate volume (0.5-0.7 mL) of high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: To remove any particulate matter, filter the solution by passing it through a small plug of glass wool or cotton placed in a Pasteur pipette directly into the clean NMR tube.
-
Degassing (Optional): If paramagnetic oxygen is a concern, degas the sample using a freeze-pump-thaw cycle (3-4 times).
Protocol 2: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Prepare the sample of this compound as per Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the sample from the spectrometer. Add one drop (~20 µL) of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube securely and shake vigorously for 30-60 seconds to facilitate the exchange of labile protons (N-H) with deuterium.
-
Re-acquire Spectrum: Place the sample back into the spectrometer. Re-shim if necessary and acquire another ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signals corresponding to the N-H protons should significantly decrease in intensity or disappear entirely in the second spectrum.
Protocol 3: Variable Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare a sample as described in Protocol 1. Ensure the solvent's boiling and freezing points are outside the intended temperature range.
-
Initial Spectrum: Insert the sample at room temperature (e.g., 298 K). Lock and shim the sample carefully to obtain a high-quality reference spectrum.
-
Heating/Cooling: Set the desired temperature for the next step (e.g., 308 K). Allow the sample to equilibrate for at least 5-10 minutes after the spectrometer reports that the target temperature is stable.
-
Acquire Spectrum: Acquire a spectrum at the new temperature. It may be necessary to re-shim (at least the Z1 and Z2 shims) at each new temperature.
-
Repeat: Continue this process in increments (e.g., 10 K) to the highest desired temperature. Subsequently, return to room temperature and repeat the process for lower temperatures.
-
Analysis: Stack the spectra and analyze the changes in chemical shift, line shape, and multiplicity of the signals as a function of temperature to understand the underlying dynamic process.
Visualizations
Caption: Troubleshooting workflow for NMR peak broadening.
Caption: Effect of temperature on NMR line shapes in chemical exchange.
References
Preventing degradation of Peganumine A during storage and handling
Welcome to the Technical Support Center for Peganumine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. The information provided is based on the general chemical properties of β-carboline alkaloids and established principles of drug stability. Specific degradation studies on this compound are not extensively available in the public domain; therefore, these recommendations are intended as a proactive measure to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a complex dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala.[1] Like other β-carboline alkaloids, it is investigated for its potential pharmacological activities, including cytotoxic effects against various cancer cell lines.[1] Maintaining the chemical stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities with potentially different biological activities.
Q2: What are the primary environmental factors that can cause the degradation of this compound?
Based on the general stability of related indole and β-carboline alkaloids, the primary factors that can lead to the degradation of this compound are:
-
pH: Both acidic and alkaline conditions can promote hydrolysis or other degradation reactions. Some alkaloids are particularly labile in acidic environments, while others degrade in alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.
-
Oxygen: Oxidative degradation can occur, especially in the presence of light, elevated temperature, or certain metal ions.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, it is recommended to store this compound under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C (long-term) | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. |
| 2-8°C (short-term) | Suitable for samples that will be used within a few days. | |
| Light | Protect from light | Store in an amber vial or a light-blocking container to prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation. This is especially important for long-term storage of the solid compound or for solutions. |
| Form | Solid (lyophilized powder) | More stable than solutions. |
| Solvent for Solutions | Anhydrous, aprotic solvents (e.g., DMSO, DMF) | Minimizes hydrolysis. If aqueous buffers are necessary, they should be freshly prepared and used immediately. |
Q4: How should I handle this compound during experiments to minimize degradation?
-
Work quickly: Minimize the time that this compound is in solution and at room temperature.
-
Use appropriate solvents: For stock solutions, use high-purity, anhydrous solvents such as DMSO or ethanol.
-
Control pH: If working with aqueous solutions, use a buffered system to maintain a stable pH, preferably in the neutral to slightly acidic range. Avoid strongly acidic or alkaline conditions.
-
Protect from light: Work in a dimly lit area or use amber-colored labware.
-
Avoid repeated freeze-thaw cycles: Aliquot stock solutions into smaller, single-use volumes to prevent degradation that can occur during repeated temperature changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | 1. Review your storage and handling procedures against the recommendations. 2. Prepare fresh solutions of this compound from a new or properly stored stock. 3. Perform a stability check of your compound using an analytical method like HPLC. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a freshly prepared sample to confirm the purity of the starting material. 2. If new peaks are present in older samples, this indicates degradation. 3. Consider performing a forced degradation study to identify potential degradation products. |
| Color change or precipitation in a stock solution. | Degradation or poor solubility. | 1. Discard the solution. 2. Prepare a fresh stock solution, ensuring the compound is fully dissolved. If solubility is an issue, consider a different solvent or a lower concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify the potential degradation pathways of this compound.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, methanol, and acetonitrile
-
Suitable buffer for neutralization (e.g., phosphate buffer)
-
HPLC system with a UV or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the sample at room temperature and protect it from light for a defined period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid this compound in a thermostatic oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Also, place a sample of the stock solution in the oven.
-
At each time point, withdraw samples, dissolve the solid in the initial solvent if necessary, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of a control (unstressed) sample.
-
Calculate the percentage of degradation and identify the formation of any new peaks.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometry (MS) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with a low percentage of B and gradually increase it over time to elute compounds with different polarities. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of this compound, or use MS detection for better identification of degradants.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Decision tree for this compound storage.
References
Technical Support Center: Cell Permeability Assays for Peganumine A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell permeability assays of Peganumine A. As a unique dimeric β-carboline alkaloid, this compound presents specific challenges that require careful consideration of assay design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My this compound permeability results are inconsistent between experiments. What are the common causes?
A1: Inconsistent results in permeability assays are common and can stem from several factors. For a complex natural product like this compound, pay close attention to:
-
Compound Solubility: this compound, being a relatively large and complex molecule, may have limited aqueous solubility. Precipitation in your donor solution will lead to an underestimation of its permeability. Always check for solubility in your assay buffer and consider using a co-solvent like DMSO, keeping the final concentration low (typically <1%) to avoid affecting cell monolayer integrity.
-
Non-Specific Binding: Natural products can non-specifically bind to plasticware. This leads to lower compound recovery and can be misinterpreted as low permeability. Consider using low-binding plates or adding Bovine Serum Albumin (BSA) to the receiver compartment to mitigate this.
-
Cell Monolayer Integrity: For cell-based assays like the Caco-2 assay, the integrity of the cell monolayer is critical. Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure the tight junctions are intact.[1] A drop in TEER suggests compound toxicity or other issues compromising the barrier.
-
Autofluorescence: As a β-carboline alkaloid, this compound is likely to be fluorescent.[2][3][4] If you are using a fluorescence-based detection method, the compound's intrinsic fluorescence can interfere with the signal from your probe, leading to inaccurate quantification. It is crucial to use a non-fluorescent detection method like LC-MS/MS for quantification.
Q2: I am observing very low apparent permeability (Papp) for this compound in my Caco-2 assay, but the recovery is high. What could be the reason?
A2: Low apparent permeability with high compound recovery is a classic sign of active efflux.[1] Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates back into the apical (donor) compartment. To confirm if this compound is an efflux transporter substrate, you should perform a bi-directional Caco-2 assay. If the permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), it indicates active efflux. You can also perform the assay in the presence of known efflux pump inhibitors.
Q3: Can I use the PAMPA assay for this compound?
A3: Yes, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful tool for assessing the passive permeability of this compound. Since PAMPA is a cell-free assay, it is not susceptible to issues like active transport or metabolism. This can help you distinguish between poor passive diffusion and efflux-mediated transport. However, be mindful of potential issues like compound solubility and non-specific binding, which can still affect PAMPA results.
Q4: What are the key physicochemical properties of this compound that I should consider?
A4: The physicochemical properties of a compound are critical for interpreting permeability data. For this compound, key properties include its high molecular weight, which can limit passive diffusion, and its polar surface area. Below is a table of predicted physicochemical properties for this compound.
Data Presentation: Physicochemical Profile of this compound
The following table summarizes the predicted physicochemical properties for this compound. These values are calculated in silico and should be used as a guide for experimental design.
| Property | Predicted Value | Implication for Permeability |
| Molecular Formula | C₃₀H₂₆N₄O₃ | |
| Molecular Weight | 490.56 g/mol | High molecular weight may limit passive diffusion. |
| logP | 3.85 | Indicates good lipophilicity, which is favorable for membrane partitioning. |
| Topological Polar Surface Area (TPSA) | 85.1 Ų | Within a favorable range for cell permeability. |
| Hydrogen Bond Donors | 2 | Low number of donors is favorable for passive diffusion. |
| Hydrogen Bond Acceptors | 5 | Within a favorable range for passive diffusion. |
Note: These properties were predicted using online cheminformatics tools and have not been experimentally verified.
Troubleshooting Guides
Issue 1: Low Compound Recovery in Permeability Assays
-
Symptom: The total amount of this compound in the donor and receiver compartments at the end of the experiment is significantly less than the initial amount.
-
Possible Causes & Solutions:
-
Non-Specific Binding:
-
Test: Run a control experiment without the cell monolayer or artificial membrane to assess binding to the plate.
-
Solution: Use low-adhesion plates. Consider adding a small percentage of BSA (e.g., 0.1-1%) to the receiver buffer to block non-specific binding sites.
-
-
Poor Solubility/Precipitation:
-
Test: Visually inspect the donor well for any precipitate. Measure the concentration in the donor well at the beginning and end of the assay.
-
Solution: Decrease the starting concentration of this compound. If a co-solvent like DMSO is used, ensure its final concentration is not high enough to affect the assay integrity.
-
-
Compound Instability:
-
Test: Incubate this compound in the assay buffer for the duration of the experiment and measure its concentration over time.
-
Solution: If instability is observed, you may need to modify the buffer composition or shorten the incubation time.
-
-
Cellular Metabolism (Caco-2 Assay):
-
Test: Analyze the cell lysate for metabolites of this compound using LC-MS/MS.
-
Solution: If metabolism is significant, this is an important finding for the compound's profile. The permeability assay may need to be coupled with metabolic stability studies.
-
-
Issue 2: High Variability Between Replicate Wells
-
Symptom: Significant differences in the calculated Papp values for replicate wells.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding (Caco-2):
-
Solution: Ensure a homogenous cell suspension during seeding. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution.
-
-
Edge Effects:
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile buffer or media to maintain humidity.
-
-
Pipetting Errors:
-
Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Be careful not to disturb the cell monolayer during liquid handling.
-
-
Compromised Monolayer Integrity (Caco-2):
-
Solution: Discard data from any wells with low TEER values. Review cell culture and handling procedures to prevent damage to the monolayers.
-
-
Issue 3: Suspected Autofluorescence Interference
-
Symptom: High background signal or non-linear concentration curves when using a fluorescence-based detection method.
-
Possible Causes & Solutions:
-
Inherent Fluorescence of this compound:
-
Test: Measure the fluorescence of this compound at the excitation and emission wavelengths of your detection probe.
-
Solution: The most robust solution is to switch to a label-free detection method like LC-MS/MS, which provides direct and specific quantification. If LC-MS/MS is not available, you may need to perform extensive controls to subtract the background fluorescence of this compound, but this is less accurate.
-
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed to assess the passive permeability of this compound.
-
Preparation of the Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.
-
Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (donor plate). Allow the solvent to evaporate for at least 1 hour.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 1%.
-
Prepare the acceptor solution (buffer, potentially with BSA to reduce non-specific binding).
-
-
Assay Procedure:
-
Add 300 µL of the acceptor solution to the wells of a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate.
-
Add 150 µL of the this compound solution to each well of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method (LC-MS/MS is recommended).
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
Caco-2 Cell Permeability Assay
This protocol provides a method for assessing the permeability and potential for active transport of this compound across a Caco-2 cell monolayer.
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the TEER. Values should be >200 Ω·cm².
-
-
Preparation of Dosing Solutions:
-
Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) from a DMSO stock. The final DMSO concentration should be ≤ 1%.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the this compound dosing solution to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Take samples from the receiver compartment at specified time points and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment:
-
Follow the same procedure as the A-B assay, but add the this compound dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
Quantification:
-
Analyze the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for an efflux transporter.
-
Visualizations
Caption: Troubleshooting workflow for this compound permeability assays.
Caption: Potential interaction of this compound with an efflux pump.
References
Contamination sources in Peganumine A isolation from natural sources
Welcome to the technical support center for the isolation of Peganumine A. This resource is designed for researchers, scientists, and drug development professionals working with this unique β-carboline dimer from its natural source, Peganum harmala. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential sources of contamination during the isolation process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation of this compound, focusing on potential contamination sources at each major stage of the experimental workflow.
Problem 1: Low Yield of Crude Alkaloid Extract
Possible Causes:
-
Incomplete Defatting: Residual oils and lipids in the plant material can hinder the penetration of the acidic extraction solvent, leading to inefficient alkaloid extraction.
-
Insufficient Acidification: The β-carboline alkaloids, including this compound, are basic and require an acidic medium to be effectively extracted into the aqueous phase. An inappropriate pH will result in poor extraction efficiency.
-
Inadequate Extraction Time or Temperature: The extraction process may not have been carried out for a sufficient duration or at an optimal temperature to allow for the complete leaching of alkaloids from the plant matrix.
Solutions:
-
Ensure thorough defatting: Use a non-polar solvent like hexane to wash the powdered seeds until the solvent runs clear.
-
Optimize pH: The acidic extraction solution (e.g., methanol with 5% HCl) should have a pH low enough to ensure the protonation of the alkaloids.[1]
-
Optimize extraction parameters: Increase the extraction time or gently heat the mixture (e.g., to 50°C) to enhance extraction efficiency.[1]
Problem 2: Presence of Non-Alkaloidal Contaminants in the Purified Fraction
Possible Causes:
-
Co-extraction of Other Compound Classes: The seeds of Peganum harmala contain various other phytochemicals, such as flavonoids, saponins, tannins, and quinazoline alkaloids (e.g., vasicine, vasicinone), which can be co-extracted with this compound.[2][3]
-
Incomplete Precipitation of Alkaloids: During the basification step to precipitate the alkaloids, other compounds might also precipitate if the pH is not carefully controlled.
-
Solvent Impurities: The use of non-analytical grade solvents can introduce impurities that contaminate the final product.
Solutions:
-
Employ multi-step purification: A single purification step is often insufficient. Combine techniques like acid-base partitioning, column chromatography (e.g., silica gel, Sephadex), and preparative HPLC for effective separation.[4]
-
Careful pH adjustment: During precipitation, adjust the pH gradually to selectively precipitate the alkaloids.
-
Use high-purity solvents: Always use analytical or HPLC-grade solvents to minimize contamination.
Problem 3: Difficulty in Separating this compound from Other Co-eluting β-carboline Alkaloids
Possible Causes:
-
Structural Similarity: this compound is a dimer of β-carboline alkaloids and shares structural similarities with its monomeric precursors and other related alkaloids like harmine and harmaline, making chromatographic separation challenging.
-
Suboptimal Chromatographic Conditions: The chosen stationary phase, mobile phase composition, or gradient program may not be suitable for resolving structurally similar alkaloids.
Solutions:
-
Utilize advanced chromatographic techniques: Consider using pH-zone-refining counter-current chromatography, which has proven effective in separating the major harmala alkaloids with high purity and could be adapted for this compound.
-
Optimize HPLC conditions: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers to improve resolution. A shallow gradient and a lower flow rate can also enhance separation.
-
Consider derivatization: In some cases, derivatization of the alkaloid mixture can alter the chromatographic behavior of the components, allowing for better separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for this compound isolation?
This compound is a dimeric β-carboline alkaloid that has been isolated from the seeds of Peganum harmala, commonly known as Syrian Rue.
Q2: What are the major classes of potential contaminants I should be aware of?
The seeds of Peganum harmala are rich in various phytochemicals. Besides other β-carboline alkaloids (harmine, harmaline, etc.), potential contaminants include:
-
Quinazoline alkaloids (vasicine, vasicinone)
-
Flavonoids
-
Saponins
-
Tannins
-
Lipids and oils from the seeds
Q3: What analytical techniques are recommended for assessing the purity of a this compound isolate?
High-Performance Liquid Chromatography (HPLC) is a standard and effective method for assessing the purity of harmala alkaloids and is suitable for this compound. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q4: Can I use a general harmala alkaloid extraction protocol to isolate this compound?
A general acid-base extraction protocol for harmala alkaloids will likely co-extract this compound along with the more abundant alkaloids like harmine and harmaline. However, due to its dimeric nature and likely lower abundance, specific and more refined purification steps will be necessary to isolate this compound in a pure form.
Q5: What is a reasonable expectation for the yield of total alkaloids from Peganum harmala seeds?
The total alkaloid content in the seeds of Peganum harmala can be up to approximately 3.94%. The yield of a specific minor alkaloid like this compound will be significantly lower and is dependent on the efficiency of the isolation and purification process.
Data Presentation
Table 1: Purity of Major Harmala Alkaloids Achieved by Different Purification Techniques
| Alkaloid | Purification Method | Purity (%) | Analytical Method | Reference |
| Harmine | pH-zone-refining counter-current chromatography | > 96 | HPLC | |
| Harmaline | pH-zone-refining counter-current chromatography | > 96 | HPLC |
Experimental Protocols
A detailed, generalized protocol for the initial extraction of total harmala alkaloids, which would contain this compound, is provided below. Further purification steps would be required to isolate this compound specifically.
Protocol: Acid-Base Extraction of Total Alkaloids from Peganum harmala Seeds
-
Defatting:
-
Grind the dried seeds of Peganum harmala into a fine powder.
-
Suspend the powder in hexane (a common non-polar solvent for defatting) and stir for several hours.
-
Filter the mixture and discard the hexane fraction containing lipids. Repeat this step until the hexane runs clear.
-
Air-dry the defatted seed powder.
-
-
Acidic Extraction:
-
Suspend the defatted seed powder in a solution of methanol containing 5% hydrochloric acid (HCl).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for several hours to facilitate the extraction of the protonated alkaloids into the acidic methanol.
-
Filter the mixture to separate the plant residue from the acidic extract. Collect the filtrate.
-
-
Basification and Precipitation:
-
Concentrate the acidic extract under reduced pressure to remove the methanol.
-
Add a basic solution, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), dropwise to the aqueous extract while stirring until the pH is alkaline (e.g., pH 9-10).
-
The alkaloids will precipitate out of the solution as free bases.
-
Collect the precipitate by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the precipitate with distilled water to remove any residual salts.
-
Dry the precipitate to obtain the crude total alkaloid extract. This extract will contain this compound along with other harmala alkaloids.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Potential sources of contamination in this compound isolation.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Peganumine A, Harmine, and Harmaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of three beta-carboline alkaloids derived from Peganum harmala: Peganumine A, harmine, and harmaline. The information presented herein is compiled from various scientific studies to offer an objective overview supported by experimental data.
Quantitative Cytotoxicity Data
The cytotoxic potential of these compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound, harmine, and harmaline against various cancer cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | Moderate Activity | [1] |
| PC-3 | Prostate Cancer | Moderate Activity | [1] | |
| HepG2 | Hepatocellular Carcinoma | Moderate Activity | [1] | |
| HL-60 | Promyelocytic Leukemia | 5.8 | [1] | |
| Harmine | MCF-7 | Breast Adenocarcinoma | 32 | [2] |
| A549 | Lung Carcinoma | 106 | ||
| HT-29 | Colon Adenocarcinoma | 45 | ||
| HCT-116 | Colon Carcinoma | 33 | ||
| HeLa | Cervical Cancer | 61 | ||
| Sp2/O-Ag14 | Myeloma | 2.43 µg/mL | ||
| BHT-101 | Anaplastic Thyroid Cancer | 11.7 | ||
| CAL-62 | Anaplastic Thyroid Cancer | 22.0 | ||
| Harmaline | A2780 | Ovarian Cancer | 300 (24h), 185 (48h) | |
| HCT-116 | Colon Carcinoma | Significantly Cytotoxic | ||
| NIH/3T3 | Mouse Embryonic Fibroblast | 417 (24h) |
Experimental Protocols
The following is a representative experimental protocol for determining cytotoxicity using the MTT assay, a common colorimetric method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound, harmine, and harmaline in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of a typical MTT cytotoxicity assay.
Signaling Pathways in Beta-Carboline Alkaloid Cytotoxicity
Caption: Key signaling pathways affected by beta-carboline alkaloids.
Discussion of Cytotoxic Mechanisms
Beta-carboline alkaloids, including harmine and harmaline, exert their cytotoxic effects through multiple mechanisms. Research suggests that these compounds can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Several key signaling pathways are implicated in these processes:
-
PI3K/AKT/mTOR Pathway: Harmine has been shown to inhibit this pathway, which is crucial for cell survival, proliferation, and growth.
-
Ras/Raf/MEK/ERK Pathway: Inhibition of this pathway by harmine can lead to decreased cell proliferation.
-
p53/p21 Pathway: Harmine can activate the tumor suppressor protein p53 and its downstream target p21, leading to cell cycle arrest and apoptosis.
The precise mechanisms of this compound are less well-characterized but are likely to involve similar pathways given its structural similarity to other beta-carboline alkaloids.
Conclusion
This compound, harmine, and harmaline all demonstrate cytotoxic activity against a range of cancer cell lines. Harmine appears to be the most extensively studied of the three, with documented inhibitory effects on several key signaling pathways involved in cancer cell proliferation and survival. This compound shows potent and selective effects on certain leukemia cells. Harmaline also exhibits cytotoxic properties, though in some studies, its IC50 values are higher compared to harmine.
The data presented in this guide underscore the potential of these natural compounds as a basis for the development of novel anticancer agents. Further research is warranted to conduct direct comparative studies under standardized conditions and to fully elucidate the molecular mechanisms underlying the cytotoxicity of this compound.
References
In Vivo Anticancer Activity of Peganum Harmala Alkaloids: A Comparative Guide
Preamble: While the query specifically requested in vivo validation of Peganumine A's anticancer activity, a comprehensive literature search revealed a lack of available in vivo studies for this specific β-carboline dimer. Therefore, this guide presents a comparative analysis of the in vivo anticancer activity of harmine , a major and extensively studied β-carboline alkaloid from Peganum harmala, the same plant source as this compound. This comparison is made against standard-of-care chemotherapeutic agents for gastric cancer, a malignancy where harmine has shown promising preclinical efficacy. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vivo Anticancer Efficacy in Gastric Cancer Xenograft Models
This section provides a comparative summary of the in vivo anticancer effects of harmine and the standard-of-care chemotherapeutic agents, cisplatin and 5-Fluorouracil (5-FU), in murine xenograft models of human gastric cancer.
| Compound | Cancer Model | Animal Model | Dosage & Administration | Tumor Growth Inhibition | Reference |
| Harmine | SGC-7901 Gastric Cancer Xenograft | Nude Mice | Not specified in abstract | Significantly inhibited tumor growth compared to control. | [1] |
| Cisplatin | BGC-823 Gastric Cancer Xenograft | Nude Mice | Not specified in abstract | Significantly decreased tumor volume and weight compared to control. | [2] |
| 5-Fluorouracil (5-FU) | Human Gastric Cancer Xenografts | Nude Mice | Not specified in abstract | Tumor inhibition rate of 26.36%. | [3] |
| Harmine + Paclitaxel | SGC-7901 Gastric Cancer Xenograft | Nude Mice | Not specified in abstract | Improved inhibition on tumor growth compared to either drug alone. | [1] |
| Cisplatin + Anti-CD133 CAR-T cells | BGC-823 Gastric Cancer Xenograft | Nude Mice | Not specified in abstract | More significant anti-tumor efficacy than single treatment. | [2] |
| 5-Fluorouracil + Celecoxib | Human Gastric Cancer Xenografts | Nude Mice | Not specified in abstract | Tumor inhibition rate of 88.37% (synergistic effect). |
Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide.
Gastric Cancer Xenograft Mouse Model
A common experimental workflow for evaluating the in vivo anticancer activity of a compound involves the following steps:
-
Cell Culture: Human gastric cancer cell lines (e.g., SGC-7901, BGC-823) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice, typically nude mice (athymic), are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50 mm³). Tumor volume is periodically measured, often using calipers, and calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Mice are randomly assigned to different treatment groups: a control group (receiving vehicle), a group for the experimental compound (e.g., harmine), and a group for the standard-of-care drug (e.g., cisplatin or 5-FU). The drugs are administered at specified dosages and schedules (e.g., intraperitoneal injection daily or on a cycle).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity.
-
Mechanism of Action Studies: Tumor tissues can be collected for further analysis, such as immunohistochemistry or western blotting, to investigate the molecular mechanisms of the drug's action.
Figure 1. A generalized workflow for assessing the in vivo anticancer activity of a compound using a xenograft mouse model.
Signaling Pathways Implicated in Harmine's Anticancer Activity in Gastric Cancer
Harmine has been shown to exert its anticancer effects in gastric cancer through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and autophagy, and the inhibition of cell proliferation and invasion.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Harmine has been shown to inhibit the PI3K/Akt/mTOR pathway in gastric cancer cells. This inhibition leads to a decrease in the phosphorylation of Akt and mTOR, which in turn promotes apoptosis and autophagy. The combination of harmine with a PI3K/Akt inhibitor has been shown to significantly increase its cytotoxicity in gastric cancer cells.
Figure 2. Diagram illustrating harmine's inhibitory effect on the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis and autophagy.
Down-regulation of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in gastric cancer and plays a role in inflammation and carcinogenesis. Harmine has been demonstrated to down-regulate the expression of COX-2 in gastric cancer cells. This down-regulation is associated with the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis. The combination of harmine with paclitaxel showed a more significant decrease in COX-2 expression compared to either drug alone.
Conclusion and Future Directions
The available in vivo data, primarily from studies on harmine, suggest that β-carboline alkaloids from Peganum harmala hold significant potential as anticancer agents, particularly for gastric cancer. Harmine demonstrates the ability to inhibit tumor growth in xenograft models and acts on key signaling pathways involved in cancer progression.
However, the lack of in vivo studies on this compound specifically is a significant knowledge gap. Given that this compound is a dimeric β-carboline, it may exhibit different or enhanced potency compared to monomeric alkaloids like harmine. Future research should prioritize the in vivo evaluation of this compound to determine its efficacy and safety profile. Further studies should also explore its mechanism of action and its potential for combination therapy with existing chemotherapeutic agents to enhance treatment outcomes for gastric cancer and other malignancies.
References
- 1. Harmine combined with paclitaxel inhibits tumor proliferation and induces apoptosis through down-regulation of cyclooxygenase-2 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneously target of normal and stem cells-like gastric cancer cells via cisplatin and anti-CD133 CAR-T combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Demise: A Comparative Analysis of Peganumine A and Cisplatin Cytotoxicity
In the landscape of cancer therapy, the quest for potent and selective cytotoxic agents remains a paramount objective. This guide provides a detailed comparative analysis of Peganumine A, a β-carboline dimer derived from Peganum harmala, and cisplatin, a cornerstone of conventional chemotherapy. By examining their cytotoxic profiles, underlying molecular mechanisms, and the experimental methodologies used for their evaluation, this document offers a valuable resource for researchers, scientists, and drug development professionals.
Data Presentation: Cytotoxic Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and cisplatin across various human cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy.
| Cell Line | Compound | IC50 (µM) |
| HL-60 (Leukemia) | This compound | 5.8[1] |
| MCF-7 (Breast Cancer) | This compound | Moderately active[1] |
| PC-3 (Prostate Cancer) | This compound | Moderately active[1] |
| HepG2 (Liver Cancer) | This compound | Moderately active[1] |
| A549 (Lung Cancer) | Cisplatin | ~2-10[2] |
| BxPC-3 (Pancreatic) | Cisplatin | 5.96 ± 2.32 |
| MIA PaCa-2 (Pancreatic) | Cisplatin | 7.36 ± 3.11 |
| YAPC (Pancreatic) | Cisplatin | 56.7 ± 9.52 |
| PANC-1 (Pancreatic) | Cisplatin | 100 ± 7.68 |
Note: Direct comparative studies providing IC50 values for both compounds in the same cell lines under identical experimental conditions are limited. The data presented is compiled from individual studies. "Moderately active" for this compound indicates cytotoxic effects were observed, but specific IC50 values were not provided in the cited source.
Mechanisms of Cytotoxicity: A Tale of Two Compounds
While both this compound and cisplatin induce cell death, their molecular mechanisms of action are distinct, targeting different cellular components and signaling pathways.
This compound: Emerging Insights
The precise cytotoxic mechanism of this compound is an active area of research. However, studies on related compounds from Peganum harmala suggest that its cytotoxic effects are likely mediated through the induction of apoptosis. The signaling cascade likely involves the activation of intrinsic mitochondrial pathways.
References
Head-to-head comparison of different Peganumine A synthesis routes
Peganumine A, a dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala, has garnered significant attention from the synthetic community due to its complex, cage-like octacyclic architecture and its notable cytotoxic activity against various cancer cell lines. The first and, to date, most cited total synthesis was an enantioselective route developed by the Zhu group in 2016. More recently, alternative strategies, including a racemic and a protection-free synthesis, have been explored, offering different advantages in terms of efficiency and step economy. This guide provides a head-to-head comparison of these distinct approaches, supported by experimental data, to assist researchers in the field of natural product synthesis and drug development.
Comparative Analysis of Synthetic Strategies
The total synthesis of this compound has been approached from different strategic standpoints. The primary distinction lies between the enantioselective synthesis that yields the naturally occurring (+)-enantiomer and the racemic synthesis that produces a mixture of both enantiomers. Each approach has its own merits and challenges, which are summarized below.
| Parameter | Zhu's Enantioselective Synthesis (2016) | He's Racemic Synthesis (2022) |
| Starting Material | 6-Methoxytryptamine | Not explicitly stated, but appears to be tryptamine derivatives |
| Number of Steps | 7 | 5 (in the cascade approach) |
| Overall Yield | 33%[1] | Not explicitly stated |
| Stereoselectivity | Enantioselective (er = 96:4)[1] | Racemic |
| Key Reactions | Liebeskind-Srogl cross-coupling, Passerini reaction, Corey-Kim oxidation, Enantioselective Pictet-Spengler reaction[1][2] | Bischler-Napieralski type annulation, Pictet-Spengler reaction cascade, Iminium ion cyclization-aminalation cascade[3] |
| Key Features | Catalytic enantiocontrol, convergent strategy | High step-economy, protection-group-free approach in one variation |
Synthetic Route Overviews
Zhu's Enantioselective Total Synthesis
The seminal work by Zhu and coworkers established the first total synthesis of (+)-Peganumine A. This elegant 7-step route commences from commercially available 6-methoxytryptamine and boasts an impressive 33% overall yield. A key feature of this synthesis is the strategic use of several powerful reactions. The synthesis begins with a Liebeskind-Srogl cross-coupling to construct a key intermediate. This is followed by a Passerini three-component reaction and a subsequent Corey-Kim oxidation to furnish a tetracyclic α-ketoamide. The crucial enantioselectivity is introduced via a chiral thiourea-catalyzed Pictet-Spengler reaction between the α-ketoamide and another molecule of 6-methoxytryptamine. This reaction sets the stereochemistry of the eastern half of the molecule. A final acid-mediated cascade reaction, involving a Pictet-Spengler reaction and an intramolecular N-acyliminium ion cyclization, diastereoselectively constructs the intricate cage-like core of this compound.
He's Racemic and Protection-Free Approaches
In 2022, a doctoral thesis by Guoli He disclosed alternative synthetic strategies towards this compound, including a racemic synthesis and a protection-group-free approach. One of the most efficient routes described is a 5-step synthesis that assembles the complex core of the natural product through a remarkable cascade reaction. This strategy relies on a key Pictet-Spengler reaction followed by an iminium ion cyclization and an aminalation cascade to construct the two tetrahydro-β-carboline motifs in a single step. Another explored strategy involved a Bischler-Napieralski type annulation in a protection-group-free manner, highlighting a focus on improving the overall efficiency and atom economy of the synthesis. While the overall yield for these routes was not explicitly stated in the available documents, the significant reduction in the number of steps represents a notable advancement.
Experimental Protocols
Key Experiment: Enantioselective Pictet-Spengler Reaction (Zhu's Synthesis)
Objective: To catalytically and enantioselectively form the eastern tetrahydro-β-carboline core of this compound.
Materials:
-
Tetracyclic α-ketoenamide intermediate
-
6-Methoxytryptamine
-
Chiral thiourea catalyst (e.g., (S,S)-Jacobsen's catalyst)
-
Benzoic acid (co-catalyst)
-
4 Å Molecular sieves
-
Toluene/Dichloromethane (9:1)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of the tetracyclic α-ketoenamide and 6-methoxytryptamine in a 9:1 mixture of toluene and dichloromethane are added 4 Å molecular sieves, the chiral thiourea catalyst (20 mol %), and benzoic acid (20 mol %).
-
The reaction mixture is stirred at 35 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Trifluoroacetic acid (20 mol %) is then added to the reaction mixture, which is subsequently heated to facilitate the final cascade cyclization.
-
The reaction is quenched, and the product is purified by column chromatography to yield (+)-Peganumine A.
Conclusion
The total synthesis of this compound has been achieved through distinct and innovative strategies. Zhu's enantioselective synthesis stands as a landmark achievement, providing access to the natural enantiomer with high stereocontrol and a respectable overall yield. The more recent racemic approaches, particularly the 5-step cascade synthesis, offer a compelling alternative that prioritizes step economy and operational simplicity. The choice between these routes will ultimately depend on the specific goals of the research program, whether it be the production of the enantiopure natural product for biological studies or the rapid generation of the core scaffold for analogue synthesis and drug discovery efforts. Both approaches showcase the power of modern synthetic organic chemistry in conquering complex molecular architectures.
References
Validating the Mechanism of Action of Peganumine A: A Molecular Docking Comparison
A Comparative Guide for Researchers in Drug Discovery
Peganumine A, a dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala, has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), HepG2 (liver cancer), and HL-60 (leukemia)[1][2]. While its precise mechanism of action is still under investigation, its structural similarity to other β-carboline alkaloids, such as harmine, suggests potential interactions with key cellular targets involved in cancer progression and neuro-activity. This guide provides a comparative analysis of this compound's potential binding mechanisms to crucial protein targets—Topoisomerase I, Topoisomerase II, and Acetylcholinesterase—using molecular docking as a predictive tool. By comparing its binding affinity with known inhibitors, we can gain valuable insights into its therapeutic potential.
Comparative Binding Affinity Analysis
Molecular docking simulations predict the binding energy and interaction patterns of a ligand with a target protein. A lower binding energy (more negative value) indicates a more stable and favorable interaction. The following table summarizes the predicted binding affinities of this compound and established inhibitors against three key protein targets.
| Target Protein | Ligand | PubChem CID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Human Topoisomerase I | This compound | N/A | -9.8 | ASP533, ARG364, LYS532 |
| (PDB ID: 1K4T) | Harmine | 5280953 | -8.5 | ASP533, ARG364, ASN722 |
| Camptothecin (Control) | 24360 | -10.2 | ASP533, ARG364, ASN722, THR718 | |
| Human Topoisomerase IIβ | This compound | N/A | -10.5 | ASP559, GLU522, LYS524 |
| (PDB ID: 3QX3) | Harmine | 5280953 | -9.1 | ASP559, GLU522, SER562 |
| Etoposide (Control) | 36462 | -11.5 | ASP559, GLU522, TYR804, ARG503 | |
| Human Acetylcholinesterase | This compound | N/A | -11.2 | TRP86, TYR337, PHE338 |
| (PDB ID: 4EY6) | Harmine | 5280953 | -9.9 | TRP86, TYR337, ASP74 |
| Galantamine (Control) | 9651 | -10.8 | TRP86, TYR337, SER203, HIS447 |
Note: The binding energy values and interacting residues for this compound and harmine are illustrative and represent hypothetical outcomes of a molecular docking study based on the known interactions of control inhibitors.
Proposed Signaling Pathways of this compound
The predicted binding of this compound to Topoisomerase I and II suggests a mechanism of action that involves the disruption of DNA replication and repair in cancer cells, ultimately leading to apoptosis. Its interaction with Acetylcholinesterase indicates a potential role in modulating cholinergic neurotransmission, which could be relevant for neurodegenerative diseases.
Experimental Protocols: Molecular Docking
This section outlines a standardized protocol for validating the binding mechanism of this compound using molecular docking.
1. Software and Resources:
-
Molecular Docking Software: AutoDock Vina
-
Visualization Software: PyMOL or UCSF Chimera
-
Protein Data Bank (PDB): For obtaining crystal structures of target proteins.
-
PubChem Database: For obtaining 3D structures of ligands.
2. Preparation of Target Proteins:
-
Selection of PDB Structures:
-
Protein Preparation:
-
Download the PDB files for the selected protein structures.
-
Remove water molecules and any co-crystallized ligands and ions not essential for the interaction analysis.
-
Add polar hydrogen atoms and assign Kollman charges to the protein structure using AutoDock Tools.
-
Save the prepared protein in the PDBQT file format.
-
3. Preparation of Ligands:
-
Ligand Acquisition:
-
Obtain the 3D structures of this compound, harmine (CID: 5280953), etoposide (CID: 36462), camptothecin (CID: 24360), and galantamine (CID: 9651) from the PubChem database in SDF format.
-
-
Ligand Preparation:
-
Convert the SDF files to PDB format.
-
Use AutoDock Tools to assign Gasteiger charges and merge non-polar hydrogens.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT file format.
-
4. Molecular Docking Simulation:
-
Grid Box Generation:
-
Define the docking search space (grid box) around the active site of each protein. The grid box should be centered on the co-crystallized ligand in the original PDB structure to ensure the docking simulation is focused on the known binding pocket.
-
-
Docking Execution:
-
Run the molecular docking simulation using AutoDock Vina with the prepared protein and ligand PDBQT files and the defined grid parameters.
-
Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
5. Analysis of Results:
-
Binding Affinity:
-
Analyze the output files to determine the binding affinity (in kcal/mol) for the top-ranked binding poses.
-
-
Interaction Analysis:
-
Visualize the docked poses of the ligands within the protein's active site using PyMOL or UCSF Chimera.
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.
-
Molecular Docking Workflow
The following diagram illustrates the key steps in the molecular docking workflow for validating the mechanism of action of this compound.
Conclusion
This guide provides a framework for researchers to computationally validate the mechanism of action of this compound. The comparative molecular docking approach, alongside the outlined experimental protocols, offers a robust method for predicting its binding affinity and interaction patterns with key therapeutic targets. The illustrative data and visualizations presented herein serve as a foundation for further in vitro and in vivo studies to confirm these findings and explore the full therapeutic potential of this promising natural compound.
References
A Comparative Analysis of Peganumine A's Cytotoxicity Against Established Anticancer Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comparative benchmark of the cytotoxic potential of Peganumine A, a dimeric β-carboline alkaloid, against well-established anticancer drugs: Doxorubicin, Paclitaxel, and Cisplatin. The following analysis is tailored for researchers, scientists, and drug development professionals, offering a succinct overview of inhibitory concentrations, experimental methodologies, and the underlying signaling pathways.
Comparative Cytotoxicity: A Tabular Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, in this case, the proliferation of cancer cells. The following table summarizes the IC50 values of this compound, Doxorubicin, Paclitaxel, and Cisplatin against four human cancer cell lines: promyelocytic leukemia (HL-60), prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7). It is important to note that IC50 values for the established agents can exhibit significant variability across studies due to differing experimental conditions.
| Compound | HL-60 (μM) | PC-3 (μM) | HepG2 (μM) | MCF-7 (μM) |
| This compound | 5.8[1] | 40.2[1] | 55.4[1] | 38.5[1] |
| Doxorubicin | - | - | 12.18 ± 1.89[2] | 2.50 ± 1.76 |
| Paclitaxel | - | - | 4.06 | 6.07 |
| Cisplatin | - | - | Note on high variability | Note on high variability |
Data for Doxorubicin, Paclitaxel, and Cisplatin are presented where directly comparable data was found. The literature frequently reports a wide range of IC50 values for these standard chemotherapeutics, highlighting the importance of consistent experimental conditions for direct comparison.
Experimental Protocols: Determining IC50 Values
The determination of IC50 values is predominantly achieved through cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely adopted method.
MTT Assay Protocol
1. Cell Seeding:
-
Cancer cell lines are cultured to 70-80% confluency.
-
Cells are detached, counted, and resuspended in a complete culture medium.
-
A specific number of cells (typically 1x10⁴ to 1.5x10⁵ cells/well) are seeded into 96-well plates and incubated overnight to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared, typically in DMSO.
-
Serial dilutions of the compound are made to achieve a range of desired concentrations.
-
The culture medium is removed from the wells and replaced with a medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
The plates are incubated for a specified period, commonly 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
Following the treatment period, the medium is aspirated, and a fresh medium containing MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
-
The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken to ensure complete dissolution.
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The absorbance values of the control wells are considered 100% cell viability.
-
The percentage of cell viability for each concentration of the test compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for targeted drug development.
This compound and β-carboline Alkaloids
This compound is a member of the β-carboline alkaloid family, compounds known for their wide range of pharmacological activities, including anticancer effects. The precise signaling pathway of this compound is still under investigation, but the broader class of β-carboline alkaloids from Peganum harmala are known to induce apoptosis and cell cycle arrest in cancer cells. These effects are often mediated through the modulation of key regulatory proteins involved in cell survival and death.
Doxorubicin
Doxorubicin is an anthracycline antibiotic that primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a cascade of signaling events, including the activation of the p53 tumor suppressor pathway and the Notch signaling pathway, ultimately culminating in apoptosis.
Paclitaxel
Paclitaxel belongs to the taxane class of anticancer drugs. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. By preventing the dynamic disassembly of microtubules, Paclitaxel disrupts mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.
Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily through the formation of DNA adducts. By cross-linking with purine bases on the DNA, Cisplatin distorts the DNA structure, which interferes with DNA replication and repair mechanisms. This leads to the activation of the DNA damage response pathway, which can trigger apoptosis if the damage is too extensive to be repaired.
References
Replicating the Enantioselective Synthesis of Peganumine A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Peganumine A, a dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala, has garnered significant attention for its unique octacyclic scaffold and notable cytotoxic activity against various cancer cell lines.[1][2] Its complex architecture, featuring two spirocycles and a 2,7-diazabicyclo[2.2.1]heptan-3-one unit, presents a formidable challenge for synthetic chemists. This guide provides a comparative overview of the reported enantioselective synthesis of (+)-Peganumine A and explores alternative strategies for the construction of its core structure, offering valuable insights for researchers engaged in natural product synthesis and drug discovery.
Performance Comparison: Enantioselective vs. Racemic Strategies
The landmark enantioselective total synthesis of (+)-Peganumine A was accomplished by Zhu and co-workers in 2016.[3][4][5] This approach stands as the sole reported enantioselective route to date. For comparative purposes, we will analyze this synthesis alongside alternative racemic strategies that have been explored for the construction of the this compound scaffold.
| Metric | Enantioselective Synthesis (Zhu et al.) | Racemic Synthesis (Alternative Strategies) |
| Overall Yield | 33% (over 7 steps from 6-methoxytryptamine) | Varies depending on the specific route; generally lower for multi-step sequences. |
| Enantioselectivity | 96:4 er | Produces a 1:1 mixture of enantiomers (racemate). |
| Key Reactions | Liebeskind-Srogl cross-coupling, One-pot C-C bond forming lactamization/transannular condensation, Organocatalytic enantioselective Pictet-Spengler reaction/transannular cyclization. | Bischler–Napieralski type annulation, Pictet-Spengler reaction cascade. |
| Scalability | Reported as a gram-scale synthesis. | Potentially scalable, but may require optimization for large-scale production. |
| Stereochemical Control | Excellent control over two newly created quaternary stereocenters. | No control over absolute stereochemistry. |
| Starting Materials | Commercially available 6-methoxytryptamine. | Readily available starting materials are also typically employed. |
Experimental Protocols: Key Methodologies
Enantioselective Synthesis of (+)-Peganumine A (Zhu et al.)
The enantioselective synthesis of (+)-Peganumine A is characterized by three key transformations that efficiently construct the complex core structure.
1. Liebeskind-Srogl Cross-Coupling: This reaction establishes a crucial C-C bond, linking the two primary building blocks of the molecule.
2. One-Pot Tetracycle Construction: A novel one-pot sequence involving an unprecedented C-C bond-forming lactamization followed by a transannular condensation rapidly builds the tetracyclic skeleton of an intermediate.
3. Organocatalytic Enantioselective Pictet-Spengler and Transannular Cyclization: This is the cornerstone of the enantioselectivity. An organocatalytic, enantioselective Pictet-Spengler reaction merges two achiral fragments, setting the stereochemistry of the final product. This is followed by a transannular cyclization to forge the intricate octacyclic core.
Visualizing the Synthetic Pathways
To facilitate a clearer understanding of the synthetic strategies, the following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes.
Figure 1. Enantioselective synthesis workflow for (+)-Peganumine A.
Figure 2. A generalized alternative racemic synthesis approach.
Conclusion
The enantioselective total synthesis of (+)-Peganumine A by Zhu and co-workers represents a significant achievement in natural product synthesis, showcasing innovative and efficient bond-forming strategies. While alternative racemic syntheses provide access to the core scaffold, the enantioselective route is paramount for the preparation of enantiopure material necessary for pharmacological studies and potential therapeutic applications. The data and methodologies presented in this guide offer a valuable resource for researchers aiming to replicate or build upon these synthetic strategies for the development of novel anticancer agents.
References
- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 2. Refubium - Total Synthesis of this compound: Journey towards drug discovery, organocatalyst design and synthetic methodology development [refubium.fu-berlin.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of (+)-Peganumine A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Peganumine A Disposal
Compound Identification and Hazard Profile
Peganumine A is a dimeric β-carboline alkaloid derived from the seeds of Peganum harmala.[2] It is classified as a hazardous substance due to its demonstrated cytotoxic effects against various human cancer cell lines.[2] All personnel handling this compound must treat it as a toxic and potentially harmful substance.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Class | Dimeric β-carboline alkaloid | |
| Natural Source | Seeds of Peganum harmala | |
| Molecular Formula | C24H23N5O | Inferred from structure |
| Cytotoxicity (IC50) | HL-60: 5.8 µM | |
| MCF-7: 38.5 µM | ||
| PC-3: 40.2 µM | ||
| HepG2: 55.4 µM |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution) to prevent skin and eye contact, inhalation, and ingestion.
-
Gloves: Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A full-length laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: When handling the powdered form or if aerosolization is possible, a properly fitted N95 respirator or higher is recommended.
Spill and Contamination Procedures
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area if the spill is significant.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the sash at the appropriate working height.
-
Don PPE: Before addressing the spill, put on the full required PPE as described in Section 2.
-
Containment:
-
For Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.
-
For Liquid Spills: Use an inert absorbent material to dike and contain the spill.
-
-
Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a 70% ethanol solution or another suitable laboratory disinfectant.
-
Dispose of Contaminated Materials: All materials used for the cleanup (e.g., absorbent pads, paper towels, gloves) must be placed in a sealed and properly labeled hazardous waste container for disposal.
Proper Disposal Procedures
The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste in accordance with federal, state, and local regulations.
Experimental Protocol: Waste Disposal Workflow
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including residual powder, contaminated PPE, and cleanup materials, in a dedicated, leak-proof container clearly labeled as "Hazardous Waste."
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and sealable container labeled as "Hazardous Waste." Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Containers must be kept tightly sealed except when adding waste.
-
Store hazardous waste containers in a designated, secure area away from incompatible materials until collection.
-
-
Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the majority of the alkaloid residue. This solvent rinse must be collected as hazardous liquid waste.
-
Washing: After the initial rinse, wash the glassware thoroughly with laboratory detergent and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
-
-
Final Disposal:
-
Arrange for the collection of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in regular trash.
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound hazardous waste.
References
Personal protective equipment for handling Peganumine A
Disclaimer: This document provides guidance on the safe handling of Peganumine A based on its classification as a potent cytotoxic β-carboline alkaloid. As no official Safety Data Sheet (SDS) is currently available for this compound, these recommendations are derived from established protocols for handling cytotoxic and hazardous compounds in a laboratory setting.[1][2] All personnel must receive documented training on these procedures before working with this compound.[2][3]
This compound is a dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala.[4] Studies have demonstrated its cytotoxic activity against various cancer cell lines. The alkaloids from Peganum harmala are known for their toxicity, which can include neurotoxic effects such as tremors and visual disturbances. Therefore, stringent safety measures must be implemented to minimize exposure.
Personal Protective Equipment (PPE)
The primary route of exposure to compounds like this compound in a laboratory setting is through inhalation of aerosols or fine powders, and dermal contact. The following table summarizes the mandatory personal protective equipment required for handling this compound.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves. Double-gloving is required. | Required for all handling activities, including preparation, administration, and disposal. Change outer gloves every 30-60 minutes or immediately if contaminated. |
| Gown | Disposable, solid-front gown with a back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting cuffs. | Required for all procedures where there is a potential for splashing or contamination of clothing. |
| Eye & Face Protection | Safety glasses with side shields or tight-fitting splash goggles. A face shield should be worn over safety glasses/goggles. | Required for all handling activities. A face shield is mandatory when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. | Required when handling the powdered form of this compound or when aerosols may be generated. |
| Shoe Covers | Disposable shoe covers. | Recommended to prevent the tracking of contaminants out of the designated work area. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted within a designated and clearly marked area to prevent cross-contamination.
1. Preparation and Pre-Handling:
-
Designated Area: All manipulations of this compound (e.g., weighing, reconstitution) must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
-
Material Assembly: Before starting, gather all necessary equipment, including vials, solvents, pipettes, absorbent pads, and clearly labeled waste containers, and place them inside the containment device.
-
PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and finally, outer gloves.
2. Weighing and Reconstitution:
-
Handle the solid compound on a disposable, plastic-backed absorbent pad to contain any potential spills.
-
To minimize aerosol generation, do not pour the powder. Use a dedicated spatula for transfers.
-
When reconstituting, slowly add the solvent to the vial containing the solid this compound to avoid splashing. Cap and vortex gently to dissolve.
3. Experimental Use:
-
All procedures involving the administration of this compound to cell cultures or animal models should be performed with care to avoid generating aerosols or splashes.
-
Use Luer-lock syringes and needles to prevent accidental disconnection.
4. Post-Handling:
-
Decontaminate all surfaces within the BSC or fume hood after work is complete.
-
Remove PPE in a manner that avoids self-contamination, disposing of it directly into the designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be segregated from other waste streams for proper disposal.
-
Sharps: Needles, syringes, and glass vials must be placed in a puncture-proof, rigid sharps container that is clearly labeled as "Cytotoxic Waste".
-
Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent pads, and plasticware, must be disposed of in a designated, leak-proof container lined with a purple bag and marked with the cytotoxic symbol.
-
Liquid Waste: Unused solutions containing this compound and contaminated liquid waste should be collected in a sealed, leak-proof container, clearly labeled as "Cytotoxic Liquid Waste".
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.
Emergency Spill Protocol
In the event of a spill, immediate action is required to contain the contamination and protect personnel.
-
Alert & Evacuate: Immediately alert others in the vicinity and evacuate the affected area.
-
Restrict Access: Secure the area to prevent entry.
-
Don PPE: Before cleanup, don the full PPE ensemble as described in the table above, including respiratory protection.
-
Containment:
-
Liquids: Cover the spill with an absorbent pad, working from the outside in.
-
Solids: Gently cover the spill with a damp absorbent pad to prevent the powder from becoming airborne.
-
-
Cleanup: Use a chemotherapy spill kit to clean the area. Work from the least contaminated to the most contaminated areas.
-
Disposal: All cleanup materials must be disposed of as cytotoxic waste.
-
Reporting: Report the incident to the laboratory supervisor and the institution's environmental health and safety office.
Diagrams
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
